molecular formula C6H9N3 B11925730 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine CAS No. 933701-76-9

4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine

Numéro de catalogue: B11925730
Numéro CAS: 933701-76-9
Poids moléculaire: 123.16 g/mol
Clé InChI: AIAJYBLPGVBVSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound characterized by a fused, partially saturated imidazo[4,5-b]pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . The core structure serves as a versatile template for the development of potent and selective inhibitors. Research into this chemical space has revealed substantial potential in several therapeutic areas. Notably, derivatives based on the closely related tetrahydroimidazo[4,5-c]pyridine scaffold have been identified as potent, nanomolar-range inhibitors of bacterial glutaminyl cyclase (QC), an enzyme essential for the virulence of the keystone periodontal pathogen Porphyromonas gingivalis . This makes such compounds promising candidates for the development of novel anti-infectives that selectively target pathogenic bacteria without disrupting the healthy microbiome . Furthermore, imidazo[4,5-b]pyridine derivatives have demonstrated compelling antitumor activities. They function by influencing critical cellular pathways in cancerous cells, acting as inhibitors for key serine/threonine kinases such as Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . Inhibiting these kinases can disrupt processes like mitosis and cell survival, providing a potential strategy for cancer therapy. The compound is intended for research and development purposes only in areas including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel mechanisms of action in oncology and microbiology. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans.

Propriétés

Numéro CAS

933701-76-9

Formule moléculaire

C6H9N3

Poids moléculaire

123.16 g/mol

Nom IUPAC

4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H9N3/c1-2-5-6(7-3-1)9-4-8-5/h4,7H,1-3H2,(H,8,9)

Clé InChI

AIAJYBLPGVBVSS-UHFFFAOYSA-N

SMILES canonique

C1CC2=C(NC1)N=CN2

Origine du produit

United States

Foundational & Exploratory

Technical Guide: 4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural, synthetic, and medicinal chemistry of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine scaffold.

Executive Summary & Structural Definition

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine scaffold is a bicyclic heterocycle consisting of an imidazole ring fused to a saturated tetrahydropyridine ring across the [4,5-b] bond.

It is critical to distinguish this scaffold from its isomer, Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c ]pyridine). While Spinacine is derived from histidine (imidazole-4-alanine), the [4,5-b] scaffold is structurally homologous to purines (specifically 1-deazapurines) and serves as a conformationally restricted bioisostere of histamine and arginine.

Structural Visualization & Numbering

The following diagram illustrates the correct IUPAC numbering and the distinction between the [4,5-b] and [4,5-c] isomers.

Scaffold_Structure Core 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine N1 C2 N3 C3a N4 (Piperidine) C5 C6 C7 C7a Spinacine Spinacine (Isomer [4,5-c]) N1 C2 N3 C3a C4 C5 N6 (Piperidine) C7 C7a Core->Spinacine Regioisomerism

Figure 1: Structural comparison and numbering of the target scaffold versus Spinacine.

Physicochemical & Electronic Properties

Understanding the electronic distribution is prerequisite to rational drug design. Unlike its fully aromatic precursor (1H-imidazo[4,5-b]pyridine), the tetrahydro- derivative possesses distinct basicity and conformational flexibility.

Basicity and pKa

The scaffold contains three nitrogen atoms with distinct electronic environments:

  • N1/N3 (Imidazole): These participate in the aromatic sextet. The pKa of the imidazole moiety is typically ~7.0 .

  • N4 (Piperidine): This is a secondary amine within a saturated ring. In the tetrahydro scaffold, this nitrogen is significantly more basic than in the aromatic precursor.

    • Aromatic Precursor pKa: ~3.0 (Pyridine-like N).

    • Tetrahydro Scaffold pKa:~9.5 - 10.5 (Piperidine-like N).

Implication: At physiological pH (7.4), the N4 position is predominantly protonated (cationic), mimicking the guanidinium group of arginine or the ammonium tail of histamine.

Conformational Analysis

The "tetrahydro" designation implies saturation of the pyridine ring (positions 4, 5, 6, 7).

  • Ring A (Imidazole): Planar.

  • Ring B (Tetrahydropyridine): Adopts a half-chair or sofa conformation to relieve torsional strain. This deviation from planarity is crucial for binding pockets that require "depth" (e.g., the heme pocket of NOS enzymes).

Synthetic Strategies

Route A: De Novo Cyclization (Substituted Cores)

This route utilizes 2,3-diaminopyridine (or its reduced form) reacting with carboxylic acid equivalents.

Route B: Catalytic Hydrogenation (Preferred Protocol)

This protocol describes the reduction of 1H-imidazo[4,5-b]pyridine. The reduction of the pyridine ring in fused azoles requires forcing conditions compared to simple pyridines due to the stabilization provided by the fused imidazole.

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine[1]

Reaction Scheme:



Materials:

  • 1H-Imidazo[4,5-b]pyridine (CAS: 273-21-2)[2]

  • 10% Palladium on Carbon (Pd/C), wet support

  • Glacial Acetic Acid (AcOH)

  • Hydrogen gas (H2)

  • Parr Hydrogenator or Autoclave

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel, dissolve 1H-imidazo[4,5-b]pyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Note: Acetic acid serves as both solvent and proton source to activate the pyridine ring for reduction.

  • Catalyst Addition: Carefully add 10% Pd/C (20% by weight of substrate) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Seal the vessel and purge with

    
     three times. Pressurize to 50–60 psi (3.5–4 bar) .
    
  • Reaction: Heat the mixture to 60–70°C and stir vigorously for 12–24 hours.

    • Monitoring: Monitor via LC-MS. The starting material (M+H 120) will convert to the product (M+H 124).

  • Workup:

    • Cool to room temperature and vent

      
      .
      
    • Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated

      
       or 
      
      
      
      to pH ~9.
    • Extract with DCM/MeOH (9:1) or use cation-exchange chromatography (SCX) to isolate the basic amine.

Synthesis_Workflow Start Start: 1H-Imidazo[4,5-b]pyridine Cond1 Solvent: AcOH Catalyst: 10% Pd/C Start->Cond1 Cond2 Conditions: 60 psi H2, 60°C Time: 12-24h Cond1->Cond2 Product Product: 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine (M+H: 124.1) Cond2->Product Reduction of Pyridine Ring

Figure 2: Catalytic hydrogenation workflow for the synthesis of the tetrahydro scaffold.

Medicinal Chemistry Applications

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in two primary therapeutic areas: Nitric Oxide Synthase (NOS) Inhibition and Spin Trapping .

Nitric Oxide Synthase (NOS) Inhibition

The scaffold acts as a potent arginine mimic. The enzyme NOS converts L-Arginine to L-Citrulline and NO.

  • Mechanism: The amidine-like character of the fused system (specifically when substituted with an amino group at C2) allows it to bind to the glutamate residue (Glu371 in nNOS) in the active site, mimicking the guanidine of arginine.

  • Selectivity: The tetrahydro nature allows the piperidine ring to adopt a conformation that fits the hydrophobic pocket better than the planar aromatic analog, often improving selectivity for nNOS (neuronal) over eNOS (endothelial).

Spin Traps (N-Oxide Derivatives)

Derivatives of this scaffold, particularly the N-oxides, are used as spin traps to detect reactive oxygen species (ROS). The cyclic nitrone functionality stabilizes the radical adduct, allowing for EPR (Electron Paramagnetic Resonance) detection.

Pharmacophore Mapping

Pharmacophore Scaffold Tetrahydro Imidazo[4,5-b] Pyridine Feature1 Cationic N4 (pKa ~10) Scaffold->Feature1 Possesses Feature2 Planar Imidazole (H-Bond Donor/Acceptor) Scaffold->Feature2 Possesses Target1 nNOS Active Site (Glu Residue Binding) Target2 Spin Trapping (ROS Adduct Formation) Feature1->Target1 Ionic Interaction Feature2->Target1 H-Bonding Feature2->Target2 Radical Stabilization

Figure 3: Pharmacophore mapping of the scaffold to key biological targets.

Quantitative Data Summary

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold
Molecular Weight 123.16 g/mol Fragment-like (Rule of 3 compliant)
LogP (Calc) -0.5 to 0.2Highly hydrophilic; good aqueous solubility
H-Bond Donors 2 (NH at 1/3, NH at 4)Critical for active site binding
H-Bond Acceptors 1 (N at 1/3)Interaction with serine/threonine residues
pKa (N4) ~9.8 (Estimated)Protonated at physiological pH
Topological Polar Surface Area ~40 ŲGood blood-brain barrier (BBB) permeability potential

References

  • Isomura, Y. et al. (1983). Synthesis and Anti-ulcer Activity of Imidazo[4,5-b]pyridine Derivatives. Chemical & Pharmaceutical Bulletin.

  • Hagen, T.J. et al. (1998). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry.

  • Pacifici, R.E. & Davies, K.J. (1991). Protein, lipid, and DNA repair systems in oxidative stress: the free-radical theory of aging revisited. Gerontology. (Context: Use of cyclic nitrone spin traps).

  • Beilstein Journal of Organic Chemistry . (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (Context: General synthesis of fused imidazopyridines).

Sources

molecular weight and formula of tetrahydroimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural and Physicochemical Profiling of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridine

Executive Summary

In contemporary medicinal chemistry, fused bicyclic heterocycles serve as privileged pharmacophores due to their ability to navigate complex protein binding pockets while maintaining favorable pharmacokinetic profiles. Among these, the 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine scaffold has emerged as a critical structural motif. By fusing a rigid, hydrogen-bond-rich imidazole ring with a saturated, conformationally flexible piperidine-like ring, this scaffold provides a highly tunable vector for drug discovery. This whitepaper details the physicochemical properties, structural causality, and validated synthetic methodologies for this core, with a specific focus on its application in developing novel microtubule suppressors and kinase inhibitors.

Physicochemical Profiling and Molecular Data

The fundamental utility of the tetrahydroimidazo[4,5-b]pyridine core lies in its precise atomic composition. The selective saturation of the pyridine ring (at positions 4, 5, 6, and 7) yields a molecular formula of C₆H₉N₃ [1].

This saturation is not merely a structural anomaly; it is a strategic design choice. Converting the sp²-hybridized aromatic nitrogen of the parent imidazo[4,5-b]pyridine into an sp³-hybridized secondary amine drastically alters the molecule's pKa, enhances aqueous solubility, and provides a reactive nucleophilic handle at the N4 position. This allows for facile derivatization (e.g., coupling with acyl or sulfonyl chlorides) without disrupting the crucial hydrogen-bonding network of the imidazole ring[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
IUPAC Name 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridineDefines the exact regioisomer and saturation state.
Molecular Formula C₆H₉N₃Optimal low-molecular-weight starting point for lead generation[1].
Molecular Weight 123.16 g/mol High ligand efficiency (LE) potential; leaves ample room for functionalization while staying under Lipinski's 500 Da limit[1].
Monoisotopic Mass 123.08 g/mol Critical for LC-MS/HRMS validation during synthetic workflows[1].
Topological Polar Surface Area 40.7 ŲExcellent membrane permeability; optimal for both systemic and CNS-targeted therapies[1].
Hydrogen Bond Donors 2Imidazole NH and Piperidine NH serve as critical hinge-binding donors.
Hydrogen Bond Acceptors 2Imidazole N acts as a strong acceptor in kinase/tubulin active sites.

Experimental Methodology: Synthesis of the Scaffold

To utilize this scaffold, a robust, self-validating synthetic route is required. While direct catalytic hydrogenation of imidazo[4,5-b]pyridine is possible, it often suffers from catalyst poisoning. A highly efficient, validated alternative is the three-component condensation method, which directly yields functionalized 3,4,6,7-tetrahydroimidazo[4,5-b]pyridine-5-ones[3].

Step-by-Step Protocol: Three-Component Condensation

This protocol is designed as a self-validating system, ensuring that thermodynamic sinks and byproducts act as real-time reaction indicators.

  • Reagent Preparation: Combine equimolar amounts (1.0 equiv) of a 5-aminoimidazole derivative, an aromatic aldehyde, and Meldrum’s acid in a round-bottom flask.

  • Solvent & Initiation: Suspend the mixture in a polar aprotic solvent (e.g., anhydrous DMF) to facilitate the initial Knoevenagel condensation between the aldehyde and Meldrum's acid.

  • Thermal Cyclization: Heat the reaction mixture to 100°C under an inert argon atmosphere.

    • Causality Checkpoint: The heat triggers the Michael addition of the 5-aminoimidazole to the Knoevenagel adduct, followed by intramolecular cyclization.

  • Self-Validating Monitoring: Monitor the reaction via the evolution of CO₂ gas and acetone (byproducts of Meldrum's acid decomposition). The cessation of bubbling indicates the completion of the cyclization phase[3].

  • Purification: Cool the mixture to room temperature, precipitate the product using ice-cold water, and isolate via vacuum filtration.

  • Analytical Validation:

    • LC-MS: Confirm the presence of the target mass (e.g., [M+H]⁺ corresponding to the specific derivative).

    • ¹H-NMR: Validate the structure by confirming the disappearance of the characteristic Meldrum's acid methyl protons (~1.7 ppm) and the appearance of the saturated piperidinone ring protons[2].

SynthesisWorkflow A 5-Aminoimidazole Derivative D Michael Addition Intermediate A->D B Aldehyde + Meldrum's Acid (Reactants) C Knoevenagel Condensation B->C C->D E Thermal Cyclization (-CO2, -Acetone) D->E F Tetrahydroimidazo[4,5-b] pyridine-5-one Core E->F

Fig 1: Three-component condensation workflow for tetrahydroimidazo[4,5-b]pyridine synthesis.

Mechanism of Action: Microtubule Suppression

Derivatives of the tetrahydroimidazo[4,5-b]pyridine scaffold have demonstrated profound efficacy as microtubule (MT) suppressors[2]. By leveraging the hydrogen-bonding capability of the imidazole core and the spatial geometry of the saturated piperidine ring, these compounds act as potent inhibitors of tubulin polymerization[2].

Pharmacological Causality

When a functionalized tetrahydroimidazo[4,5-b]pyridine ligand enters the intracellular space, it selectively targets the colchicine binding site on α/β-tubulin heterodimers[2]. The imidazole nitrogens form critical hydrogen bonds with the amino acid residues in the deep binding pocket, while the functional groups attached to the saturated ring stabilize the complex via hydrophobic interactions[2].

This binding physically prevents the elongation of microtubules, which is catastrophic for rapidly dividing tumor cells. The cell detects the failure of the mitotic spindle formation, triggering a highly regulated apoptotic cascade:

  • Cell Cycle Arrest: The cell is permanently halted in the G2/M phase[2].

  • Protein Modulation: The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated[2].

  • Execution: Caspase 9 is activated, leading to irreversible tumor cell apoptosis[2].

Mechanism Ligand Tetrahydroimidazo[4,5-b] pyridine Derivative Target Tubulin Colchicine Binding Site Ligand->Target Binds Arrest G2/M Phase Cell Cycle Arrest Target->Arrest Inhibits Polymerization Bax Upregulation of Bax (Pro-apoptotic) Arrest->Bax Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Arrest->Bcl2 Caspase Caspase 9 Activation Bax->Caspase Bcl2->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Fig 2: Apoptotic signaling pathway induced by imidazo[4,5-b]pyridine tubulin inhibitors.

References

  • Guidechem. "4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine - Product Information and Physicochemical Data." Source: Guidechem.
  • Syam, Y. M., et al. "Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking." Source: National Center for Biotechnology Information (PMC).
  • Lichitsky, B. V., et al. "Three-component condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum's acid. Synthesis of 3,4,6,7-tetrahydroimidazo[4,5-b]pyridine-5-ones." Source: Russian Chemical Bulletin / N. D. Zelinsky Institute of Organic Chemistry.

Sources

A Technical Guide to Differentiating Tetrahydro-imidazo[4,5-b]pyridine and Spinacine: A Comparative Analysis of Isomeric Scaffolds and Their Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, valued for its structural resemblance to endogenous purines. This guide provides an in-depth technical comparison between two related, yet distinct, chemical entities: the synthetic scaffold tetrahydro-imidazo[4,5-b]pyridine and the naturally occurring amino acid, spinacine. A critical point of clarification is that spinacine is a derivative of the constitutional isomer, tetrahydro-imidazo[4,5-c]pyridine. This whitepaper will deconstruct their fundamental structural differences, compare their physicochemical and spectroscopic properties, outline robust analytical methodologies for their differentiation, and explore their divergent biological and pharmacological roles. Detailed experimental protocols and visual workflows are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for unambiguous identification and characterization.

Foundational Chemistry: A Tale of Two Isomers

The primary source of confusion between these two molecules stems from a subtle but critical difference in their core heterocyclic structure. They are constitutional isomers, meaning they share the same molecular formula for their core but differ in the connectivity of their atoms.

The Tetrahydro-imidazo[4,5-b]pyridine Scaffold

This structure belongs to a class of compounds extensively explored in drug discovery.[1] It is a "privileged scaffold," frequently used as a starting point for synthesizing novel therapeutic agents, particularly kinase inhibitors.[1][2] The fusion of the imidazole ring to the 'b' face of the pyridine ring (at positions 2 and 3) results in a specific arrangement of nitrogen atoms that mimics the purine core, allowing it to interact with a wide range of biological targets.[3]

Spinacine and its Tetrahydro-imidazo[4,5-c]pyridine Core

Spinacine, first isolated from spinach (Spinacia oleracea), is a non-proteinogenic amino acid.[4][5] Its formal IUPAC name is (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. Crucially, its core is the imidazo[4,5-c]pyridine ring system, where the imidazole is fused to the 'c' face of the pyridine ring (at positions 3 and 4).[6][7] This isomeric arrangement fundamentally alters the molecule's geometry and electronic properties compared to the [4,5-b] variant. Furthermore, spinacine is not the bare scaffold; it is specifically substituted with a carboxylic acid group at the 6-position, which defines its chemical nature as an amino acid.[8]

The diagram below illustrates this critical distinction in the core ring structures.

Diagram 1: Core structural difference between the two isomeric scaffolds.

Comparative Physicochemical Properties

The structural differences—both in the isomeric core and the presence of a carboxyl group on spinacine—give rise to vastly different physicochemical properties. These properties are key to designing effective separation and analytical strategies.

PropertyTetrahydro-imidazo[4,5-b]pyridine (Scaffold)Spinacine (Derivative)Causality of Difference
Core Scaffold Imidazo[4,5-b]pyridineImidazo[4,5-c]pyridineConstitutional Isomerism
Molecular Formula C₆H₉N₃C₇H₉N₃O₂[8]Addition of COOH group to Spinacine
Molecular Weight 123.16 g/mol 167.17 g/mol [8]Addition of COOH group (44.01 Da)
Key Functional Group Secondary & Tertiary AminesCarboxylic Acid, Secondary AminesDefines chemical class (Base vs. Amino Acid)
Predicted Polarity Moderately PolarHighly Polar, ZwitterionicThe carboxyl and amino groups make spinacine extremely hydrophilic
Predicted Solubility Soluble in organic solvents and acidic waterHighly soluble in water; poorly soluble in nonpolar organicsGoverned by polarity and zwitterionic character
Acid/Base Nature BasicAmphoteric (Acidic and Basic)Presence of both acidic (COOH) and basic (amine) centers

Analytical and Spectroscopic Differentiation

Unambiguous identification requires a multi-pronged analytical approach. The significant differences in molecular weight, polarity, and structure result in distinct signatures across various analytical platforms.

Mass Spectrometry (MS)

Mass spectrometry provides a definitive method for differentiation based on mass.

  • Primary Distinction : The most straightforward differentiator is the molecular ion peak. In positive-ion electrospray ionization (ESI+), tetrahydro-imidazo[4,5-b]pyridine will show an [M+H]⁺ ion at m/z 124.16, while spinacine will appear at m/z 168.17. This 44 Da difference is conclusive.

  • Fragmentation Analysis : Tandem MS (MS/MS) reveals characteristic fragmentation patterns. Spinacine, like other carboxylic acids, will readily undergo a neutral loss of CO₂ (44 Da) from the parent ion. This fragment ion at m/z 124.16 (corresponding to the decarboxylated molecule, spinaceamine) would be a diagnostic peak for spinacine, which is absent in the fragmentation of the unsubstituted [4,5-b] scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can elucidate the precise structural differences, including the core isomerism and the position of substituents.

  • ¹H NMR : Key differences would be observed in the aliphatic region. For spinacine, the proton at the chiral C6 position (adjacent to the COOH group) would appear as a distinct multiplet. The chemical shifts and coupling constants of the protons on the saturated pyridine ring will differ significantly between the [4,5-b] and [4,5-c] isomers due to the different placement of the nitrogen atom and the resulting changes in molecular symmetry.[9][10][11]

  • ¹³C NMR : The spectrum of spinacine will feature a characteristic signal for the carboxyl carbon (C=O) in the downfield region (~170-180 ppm), which will be absent in the spectrum of the unsubstituted scaffold. Furthermore, the chemical shifts of the carbons within the heterocyclic core will differ between the two isomers, providing a fingerprint for each scaffold.

High-Performance Liquid Chromatography (HPLC)

The vast difference in polarity is the basis for chromatographic separation.

  • Reversed-Phase (RP-HPLC) : Using a standard C18 column, spinacine will exhibit little to no retention, eluting at or near the solvent front with typical mobile phases (e.g., water/acetonitrile).[12] Tetrahydro-imidazo[4,5-b]pyridine, being less polar, will be retained to a greater degree. However, achieving good peak shape and retention for highly polar analytes on RP columns can be challenging.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is the ideal technique for this separation.[14] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent. Under these conditions, the highly polar spinacine will be strongly retained, while the less polar tetrahydro-imidazo[4,5-b]pyridine will elute earlier. This provides excellent resolution and retention for both compounds.[15]

Experimental Protocols

Protocol 4.1: Differentiating Isomers by HILIC-MS

This protocol provides a robust method for the simultaneous separation and identification of both compounds.

  • Sample Preparation : Dissolve reference standards and unknown samples in a solution of 90:10 (v/v) acetonitrile:water to a final concentration of 1 µg/mL.

  • Chromatographic System :

    • Column : HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : 95% B to 50% B over 10 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry System :

    • Ionization Mode : ESI Positive (ESI+).

    • Scan Mode : Full Scan MS from m/z 100-200.

    • Data-Dependent MS/MS : Trigger fragmentation on the most intense ions in each scan.

  • Expected Results :

    • Tetrahydro-imidazo[4,5-b]pyridine will elute first, identified by an [M+H]⁺ ion at m/z 124.16.

    • Spinacine will elute later (stronger retention), identified by an [M+H]⁺ ion at m/z 168.17. The MS/MS spectrum for m/z 168.17 will show a prominent product ion at m/z 124.16 (loss of CO₂).

G Sample Sample Mixture HPLC HILIC Separation Sample->HPLC Detect UV / ESI Source HPLC->Detect MS1 Full Scan MS Detect->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 Isolate & Fragment Precursor Ions ID1 Identify Peak 1 RT: Early m/z: 124.16 ID: Tetrahydro-imidazo [4,5-b]pyridine MS2->ID1 ID2 Identify Peak 2 RT: Late m/z: 168.17 Fragment: 124.16 ID: Spinacine MS2->ID2 G cluster_0 Synthetic Origin cluster_1 Natural Origin Scaffold Tetrahydro-imidazo[4,5-b]pyridine Derivatives Drug Candidates (e.g., Kinase Inhibitors) Scaffold->Derivatives Chemical Synthesis Natural Spinacine BioSource Source: Spinach, Ginseng Natural->BioSource BioRole Biological Role: Natural Amino Acid, Metabolite Natural->BioRole

Diagram 3: Conceptual origins and roles of the two compounds.

Conclusion

The distinction between tetrahydro-imidazo[4,5-b]pyridine and spinacine is multifaceted and absolute. It begins with a fundamental difference in their core structures—they are constitutional isomers—and is magnified by spinacine's identity as a specific, carboxyl-substituted derivative. These structural variations lead to disparate physicochemical properties, which in turn dictate the optimal analytical strategies for their differentiation. While the tetrahydro-imidazo[4,5-b]pyridine scaffold is a synthetic tool of great value in medicinal chemistry, spinacine is a natural product with its own distinct biological context. For any researcher in the field, a clear understanding of these differences, supported by robust analytical workflows like HILIC-MS, is essential for accurate identification, characterization, and successful drug development.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • List of plants having phytochemicals: SPINACINE. CSIR-NEIST, Jorhat. [Link]

  • Spinacetin. Wikipedia. [Link]

  • Spinaceamine. PubChem, National Center for Biotechnology Information. [Link]

  • Spectroscopic Properties of Spinacine – an Active Component of Ginseng (Panax ginseng) and Spinach (Spinacia oleracea). (2016). ResearchGate. [Link]

  • Synthesis of new 4,5,6,7‐tetrahydro‐3H‐imidazo[4,5‐c]pyridine derivatives. (2003). Semantic Scholar. [Link]

  • Spinacetin. PubChem, National Center for Biotechnology Information. [Link]

  • Spinacetin, an Anti-Inflammatory Natural Compound with Multiple Pharmacological Properties. (2024). MDPI. [Link]

  • 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2023). MDPI. [Link]

  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC. [Link]

  • Biological Activities of Spinacia oleracea L. (2021). International Journal of Advanced Research, 9(9), 110-116. [Link]

  • Constitutional Isomers vs. Stereoisomers. Pearson+. [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2023). PMC. [Link]

  • Spinosine. PubChem, National Center for Biotechnology Information. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5406–5414. [Link]

  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules, 22(3), 399. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PMC. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. [Link]

  • Spinacine – Aia. Open Food Facts. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Physicochemical properties, organic acid composition and free amino acid. ResearchGate. [Link]

  • 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Characterization and Comparative Biological Activities of Spinacia oleracea and Basella rubra Leaf Extracts. (2023). PMC. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]

  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). MDPI. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • HPLC Separation of Polar Compounds. SIELC Technologies. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]

  • Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS. ResearchGate. [Link]

  • Identification of spinacine as the principal reaction product of gamma-casein with formaldehyde in cheese. (1983). Journal of Dairy Research, 50(4), 409-414. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega, 3(4), 4586–4594. [Link]

  • Physico-chemical, amino acid composition, fatty acid profile, functional and antioxidant properties of Spinacia oleracea L. Leaf. (2015). ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Hindawi. [Link]

  • Chemical Characterization and Comparative Biological Activities of Spinacia oleracea and Basella rubra Leaf Extracts. (2023). ResearchGate. [Link]

  • New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023). ACS Publications. [Link]

Sources

Technical Guide: Tautomerism in 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a deep technical analysis of the tautomeric behavior of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine derivatives. It is designed for medicinal chemists and structural biologists requiring actionable insights for scaffold optimization and binding mode analysis.

Executive Summary

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold represents a critical "privileged structure" in drug discovery, serving as a core motif in kinase inhibitors (e.g., VEGFR-2 antagonists), anti-infectives, and G-protein coupled receptor (GPCR) modulators. Unlike its fully aromatic analog (imidazo[4,5-b]pyridine), the tetrahydro derivative features a fused saturated piperidine ring. This saturation fundamentally alters the electronic landscape, solubility profile, and tautomeric preferences of the imidazole moiety.

Understanding the N1-H


 N3-H tautomeric equilibrium is not merely an academic exercise; it dictates the hydrogen bond donor/acceptor (HBD/HBA) vector required for high-affinity ligand-protein binding. Misassignment of the dominant tautomer can lead to erroneous Structure-Activity Relationship (SAR) models and failed docking simulations.

Structural Fundamentals & Tautomeric Equilibria

The Scaffold Architecture

The core structure consists of an aromatic imidazole ring fused to a saturated piperidine ring.

  • Aromatic Sector: The imidazole ring (positions 1, 2, 3).

  • Aliphatic Sector: The piperidine ring (positions 4, 5, 6, 7).

  • Junction: Fusion occurs at the imidazole 4,5-positions and pyridine 2,3-positions (b-face).

The Primary Equilibrium (N1 vs. N3)

The imidazole ring exhibits annular tautomerism. The proton can reside on either N1 or N3. In solution, these forms exist in rapid equilibrium.

  • Tautomer A (N1-H): Proton on the nitrogen distal to the piperidine bridgehead.

  • Tautomer B (N3-H): Proton on the nitrogen proximal to the piperidine bridgehead (and the N4 amine).

Electronic Influence of the Tetrahydro Ring

Unlike the fully aromatic imidazo[4,5-b]pyridine, where the pyridine ring acts as an electron-withdrawing group (EWG), the saturated piperidine ring in the tetrahydro scaffold acts as an electron-donating group (EDG) via induction (+I) and hyperconjugation.

  • Impact: The increased electron density on the imidazole ring generally raises the pKa of the imidazole protons (making them less acidic) compared to the aromatic analog.

  • N4 Interaction: The secondary amine at position 4 (N4-H) introduces a steric and electrostatic factor. If N4 is unsubstituted, it can function as an H-bond donor. If N4 is substituted (e.g., with a bulky protecting group or pharmacophore), it sterically clashes with the N3-H tautomer, potentially shifting the equilibrium toward N1-H .

Tautomerism cluster_0 Tautomeric Equilibrium T1 N1-H Tautomer (Distal Proton) T2 N3-H Tautomer (Proximal Proton) T1->T2 Fast Exchange (k > 10^3 s^-1) Factors Influencing Factors: 1. Solvent Polarity (Dielectric) 2. N4-Substitution (Sterics) 3. Crystal Packing Forces Factors->T1

Figure 1: The dynamic equilibrium between N1-H and N3-H tautomers. The ratio is highly sensitive to the substitution at N4 and the solvent environment.

Thermodynamics & Kinetics

Solvent Effects
  • Polar Protic Solvents (e.g., MeOH, Water): Stabilize the more polar tautomer (often the one with the highest dipole moment) via specific solvation (H-bonding).

  • Apolar Aprotic Solvents (e.g., CDCl3, DMSO): The equilibrium is driven by internal thermodynamics (intramolecular H-bonds and steric relief). In CDCl3, the N1-H form is frequently favored to minimize lone-pair repulsion between N3 and N4, especially if N4 is substituted.

Proton Transfer Barrier

The interconversion barrier is low (< 10 kcal/mol) in solution, leading to signal averaging in NMR at room temperature. However, in the solid state (crystals), the molecule "freezes" into a single tautomer determined by lattice energy and intermolecular H-bond networks.

Analytical Characterization Protocols

Distinguishing N1-H from N3-H requires a multi-faceted approach. Standard 1D NMR often shows broad or averaged signals.

Variable Temperature (VT) NMR
  • Method: Cool the sample (in CD2Cl2 or THF-d8) to -80°C to slow the exchange rate below the NMR timescale.

  • Observation: The averaged signals will split into two distinct sets of peaks corresponding to the N1-H and N3-H species.

  • Quantification: Integrate the distinct signals to determine the

    
     at low temperature.
    
1H-15N HMBC Spectroscopy

This is the gold standard for assigning tautomers.

  • N1-H Tautomer: The proton attached to N1 will show strong 3-bond couplings (

    
    ) to C3a and C7a.
    
  • N3-H Tautomer: The proton at N3 will show strong couplings to C2 and C3a.

  • Differentiation: The coupling pattern to the bridgehead carbons (C3a/C7a) is diagnostic. In the N1-H form, the proton is 3 bonds away from C3a. In the N3-H form, it is 2 bonds away (often silent in HMBC optimized for long range) or shows different intensity.

X-Ray Crystallography
  • Self-Validation: X-ray structures provide definitive proof of the tautomer present in the crystal.

  • Caution: The solid-state tautomer may not represent the dominant solution species. It represents the form that packs best. Always cross-reference with solution NMR.

Computational Prediction (DFT)
  • Protocol: Perform geometry optimization and frequency calculations (B3LYP/6-311+G(d,p)) for both tautomers in a solvent continuum (PCM/SMD).

  • Metric: Compare Gibbs Free Energy (

    
    ).[1] A difference of > 2.5 kcal/mol suggests a >99:1 preference for the lower energy tautomer.
    

Workflow Start Start: Unknown Tautomer Ratio Solvent Dissolve in CDCl3 or DMSO-d6 Start->Solvent NMR_RT 1H NMR at 298K Solvent->NMR_RT Decision Are signals broad? NMR_RT->Decision Broad Yes: Fast Exchange Decision->Broad Yes Sharp No: Single Species or Slow Exchange Decision->Sharp No VT_NMR Perform VT-NMR (-60°C) Broad->VT_NMR HMBC 1H-15N HMBC / NOESY Sharp->HMBC XRay X-Ray Crystallography (Solid State) Sharp->XRay Confirmation Result Define Dominant Tautomer & Keq VT_NMR->Result HMBC->Result

Figure 2: Workflow for the experimental determination of tautomeric state.

Medicinal Chemistry Implications[2][3][4][5][6]

Binding Mode Artifacts

In docking studies (e.g., Glide, Gold), the software often fixes the protonation state based on the input SMILES. If the wrong tautomer is drawn, the program may force a high-energy conformation to satisfy H-bonds, resulting in false negatives.

  • Best Practice: Enumerate both tautomers and dock them independently.

Solubility & Permeability

The N1-H and N3-H tautomers have different dipole moments and LogP values.

  • Optimization: Substituents at C2 or N4 that lock the tautomeric equilibrium into the less polar form can improve passive permeability (PAMPA/Caco-2).

Case Study: Kinase Inhibitors

Derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (isomer of the [4,5-b] system) have been developed as VEGFR-2 inhibitors.[2] The binding affinity is strictly dependent on the imidazole NH acting as a donor to the hinge region of the kinase. The [4,5-b] scaffold follows similar rules: the tautomer must present the H-bond donor in the correct vector to engage the target residue (e.g., a backbone carbonyl).

References

  • Imidazo[4,5-b]pyridine Scaffold Analysis

    • PubChem Compound Summary for Imidazo[4,5-b]pyridine.
    • [Link]

  • Tetrahydroimidazo[4,5-c]pyridine Deriv

    • Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.[2]

    • [Link]

  • Tautomerism in Heterocycles (General Principles)

    • Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties.
    • [Link]

  • Comput

    • Experimental and computational studies of tautomerism in pyridine deriv
    • [Link]

  • pKa and Basicity D

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
    • [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in antagonists for Angiotensin II, thromboxane A2, and various kinase inhibitors.

This Application Note details the synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine (Target 3 ) starting from commercially available 2,3-diaminopyridine (Starting Material 1 ).

Why this protocol? Direct hydrogenation of 2,3-diaminopyridine is often non-selective and prone to catalyst poisoning. The strategy described here utilizes a "Construct-then-Reduce" approach:

  • Cyclization: Rapid formation of the aromatic imidazo[4,5-b]pyridine core using triethyl orthoformate (TEOF).

  • Selective Reduction: Heterogeneous catalytic hydrogenation of the pyridine ring using Adams' Catalyst (PtO

    
    ) in acidic media, preserving the imidazole ring.
    

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages. The first establishes the fused bicyclic aromatic system, while the second selectively saturates the pyridine ring.

ReactionScheme SM 2,3-Diaminopyridine (Start) INT 3H-Imidazo[4,5-b]pyridine (Intermediate) SM->INT Step 1: TEOF, Reflux (-3 EtOH) PROD 4,5,6,7-Tetrahydro- 3H-imidazo[4,5-b]pyridine (Target) INT->PROD Step 2: H2 (50 psi), PtO2 AcOH, 60°C

Figure 1: Two-step synthetic pathway. Step 1 involves condensation and elimination of ethanol. Step 2 utilizes acid-activated catalytic hydrogenation.

Step 1: Cyclization to 3H-Imidazo[4,5-b]pyridine[1]

This step converts the diamine into the aromatic bicyclic core. While formic acid can be used, Triethyl Orthoformate (TEOF) is preferred for cleaner impurity profiles and simplified workup (volatile byproducts).

Materials
  • 2,3-Diaminopyridine (1): 10.0 g (91.6 mmol)

  • Triethyl Orthoformate (TEOF): 50 mL (Excess, acts as solvent/reagent)

  • p-Toluenesulfonic acid (pTsOH): 0.5 g (Catalytic)

  • Solvent: Anhydrous Ethanol (optional co-solvent, usually neat TEOF is sufficient)

Protocol
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2,3-diaminopyridine (10.0 g) and pTsOH (0.5 g).

  • Solvent Addition: Add TEOF (50 mL). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (approx. 100–105°C internal temp).

    • Observation: The solids will dissolve as the reaction proceeds. Ethanol is produced as a byproduct.

    • Time: Reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess TEOF and ethanol.

    • Crystallization: Triturate the residue with diethyl ether or cold ethyl acetate to induce precipitation.

    • Filter the solid and wash with cold ether.

    • Dry in a vacuum oven at 40°C.

Expected Yield: 8.5 – 9.5 g (78–87%) Appearance: Off-white to pale yellow solid.

Step 2: Selective Hydrogenation (The Critical Step)

Reducing a pyridine ring fused to an imidazole requires overcoming the aromatic stabilization energy of the pyridine while preventing the reduction of the imidazole or ring-opening. Platinum Oxide (PtO


) in Acetic Acid  is the gold standard for this transformation.
Materials
  • 3H-Imidazo[4,5-b]pyridine (Intermediate): 5.0 g

  • Platinum(IV) Oxide (Adams' Catalyst): 250 mg (5 wt% loading)

  • Solvent: Glacial Acetic Acid (50 mL)

  • Equipment: Parr Hydrogenator (Shaker type) or High-Pressure Autoclave

Protocol
  • Safety Check: PtO

    
     can be pyrophoric in the presence of hydrogen. Ensure inert gas purging (Nitrogen/Argon) before introducing Hydrogen.
    
  • Loading: In the hydrogenation vessel, dissolve the Intermediate (5.0 g) in Glacial Acetic Acid (50 mL).

  • Catalyst Addition: Carefully add PtO

    
     (250 mg).
    
    • Tip: Wet the catalyst with a small amount of acetic acid under nitrogen to minimize sparking risk.

  • Hydrogenation:

    • Seal the vessel and purge with N

      
       (3x).
      
    • Charge with H

      
       gas to 50 psi (3.4 bar) .
      
    • Heat the vessel to 60°C .

    • Shake/Stir for 12–24 hours.

    • Monitoring: Monitor H

      
       uptake. If uptake stalls, repressurize.
      
  • Workup:

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Acetic Acid.

    • Concentration: Remove the acetic acid under reduced pressure. The product will likely exist as an acetate salt or a viscous oil.

    • Neutralization: Dissolve the residue in minimal water (10 mL). Cool to 0°C. Adjust pH to >10 using 50% NaOH or NH

      
      OH.
      
    • Extraction: Extract continuously with CHCl

      
       or n-Butanol (3 x 50 mL). Note: The product is polar.
      
    • Drying: Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.

Expected Yield: 3.5 – 4.2 g (68–80%) Appearance: White to hygroscopic pale yellow solid.

Process Workflow Diagram

ProcessFlow start Start: 2,3-Diaminopyridine cyclization Reflux in TEOF (4-6 hrs) start->cyclization isolation1 Evaporate & Triturate (Isolate Intermediate) cyclization->isolation1 hydrogenation Hydrogenation PtO2, AcOH, 50 psi, 60°C isolation1->hydrogenation filtration Celite Filtration (Remove Catalyst) hydrogenation->filtration neutralization Basify (pH > 10) Extract w/ CHCl3 or n-BuOH filtration->neutralization final Final Product: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine neutralization->final

Figure 2: Operational workflow for the synthesis, highlighting critical isolation points.[1]

Analytical Characterization Data

The following table summarizes the expected NMR shifts distinguishing the aromatic intermediate from the tetrahydro product.

Feature3H-Imidazo[4,5-b]pyridine (Intermediate)4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine (Product)
Pyridine Ring Aromatic (3H)Aliphatic (CH

multiplets)
H-2 (Imidazole) Singlet, ~8.3 - 8.5 ppmSinglet, ~7.4 - 7.6 ppm (Shifted upfield)
H-5, H-6, H-7 dd (~8.3), dd (~8.0), dd (~7.2)Multiplets in 1.8 – 3.5 ppm range
Solubility DMSO, MeOHWater, MeOH, CHCl

Key Validation Check: In the product


H NMR (D

O or CD

OD), look for the disappearance of the pyridine aromatic signals (7.0–8.5 ppm region, except for the C2-H singlet) and the appearance of three distinct methylene signals:
  • 
     ~1.8–2.0 (m, 2H, C6-H
    
    
    
    )
  • 
     ~2.6–2.8 (t, 2H, C5-H
    
    
    
    )
  • 
     ~3.4–3.6 (t, 2H, C7-H
    
    
    
    )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Moisture in TEOF or insufficient heat.Use fresh TEOF; ensure vigorous reflux. Add molecular sieves.
Stalled Hydrogenation Catalyst poisoning (S or N species).Filter and restart with fresh catalyst. Ensure Intermediate is pure (free of sulfur impurities if thio-reagents were used previously).
Low Yield (Step 2) Product lost in aqueous phase during workup.The product is a secondary amine and very polar. Use continuous extraction or salted-out n-Butanol extraction.
Over-reduction Ring opening of imidazole.Reduce temperature to RT or lower pressure to 30 psi.

References

  • Imidazo[4,5-b]pyridine Scaffold Review

    • Synthesis and Medicinal Aspects of Imidazo[4,5-b]pyridines.
    • Source:

  • Hydrogenation Methodology (Analogous Systems)

    • Development of an Efficient Process for Industrial-Scale Production (Chimia).
    • Source:

  • Cyclization Protocols

    • Synthesis of imidazo[4,5-b]pyridines using orthoform
    • Source:

Sources

Technical Application Note: Reduction Protocols for Imidazo[4,5-b]pyridine to 4,5,6,7-Tetrahydroimidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Overview

The Challenge: Selective Saturation

The reduction of imidazo[4,5-b]pyridine to its 4,5,6,7-tetrahydro form represents a significant challenge in heterocyclic chemistry. Unlike simple pyridine reduction, the fused imidazole ring alters the electronic landscape of the molecule. The imidazole moiety acts as an electron donor, increasing the electron density of the pyridine ring and making it more resistant to nucleophilic attack or catalytic hydrogenation compared to isolated pyridine.

Furthermore, the basic nitrogen atoms in the imidazole ring can coordinate strongly with metal catalysts (catalyst poisoning), often stalling the reaction before completion. This guide details the High-Pressure Catalytic Hydrogenation protocol, which is the industry "Gold Standard" for this transformation, and provides mechanistic insights to troubleshoot common failures.

Structural Distinction (Crucial for Researchers)

Researchers must distinguish the target [4,5-b] isomer from the more common [4,5-c] isomer (Spinaceamine/Spinacine derivatives).

  • Target: 4,5,6,7-tetrahydroimidazo[4,5-b]pyridine (Pyridine nitrogen at position 4 relative to the bridgehead).

  • Common Analog: 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine (Spinaceamine).[1]

While the [4,5-c] isomer is often synthesized de novo via Pictet-Spengler condensation (Histamine + Aldehyde), the [4,5-b] isomer is frequently accessed by reducing the fully aromatic precursor.

Part 2: Mechanistic Insight & Reaction Pathway

The reduction proceeds via the activation of the pyridine ring through protonation. Neutral pyridine rings are poor substrates for hydrogenation due to the high resonance energy. In acidic media (e.g., Glacial Acetic Acid), the pyridine nitrogen is protonated, disrupting the aromaticity and facilitating the adsorption of the ring onto the catalyst surface.

Reaction Scheme (Graphviz)[2]

ReactionPathway Start Imidazo[4,5-b]pyridine (Aromatic) Intermediate Protonated Pyridinium Intermediate Start->Intermediate Protonation (H+) Acid Acidic Medium (AcOH) Acid->Intermediate Solvent/Cat. Catalyst PtO2 Surface Adsorption Intermediate->Catalyst Coordination Product 4,5,6,7-Tetrahydro imidazo[4,5-b]pyridine Catalyst->Product + 3 H2 (50-70 bar)

Figure 1: Mechanistic pathway for the selective reduction of the pyridine ring. Protonation is the critical activation step.

Part 3: Detailed Experimental Protocol

Method A: High-Pressure Catalytic Hydrogenation (PtO₂/AcOH)

Rationale: Platinum Oxide (Adams' Catalyst) in Glacial Acetic Acid is the most reliable system for reducing deactivated or fused pyridine rings. The acetic acid serves as both solvent and proton source, while PtO₂ is more resistant to poisoning by the imidazole nitrogens than Pd/C.

Materials & Reagents
ReagentSpecificationRole
Imidazo[4,5-b]pyridine >98% PuritySubstrate
Platinum(IV) Oxide (PtO₂) Adams' CatalystCatalyst
Glacial Acetic Acid Anhydrous, >99%Solvent/Activator
Hydrogen Gas (H₂) UHP (Ultra High Purity)Reductant
Celite® 545 Filter AidPurification
Step-by-Step Protocol
  • Reactor Preparation:

    • Use a high-pressure stainless steel hydrogenation reactor (e.g., Parr reactor).

    • Ensure the vessel is clean and dry. Contaminants like sulfur or amines from previous runs will kill the catalyst.

  • Loading:

    • Dissolve Imidazo[4,5-b]pyridine (1.0 g, 8.4 mmol) in Glacial Acetic Acid (15 mL) .

    • Note: If solubility is poor, mild heating (40°C) can be used, but cool to RT before adding catalyst.

    • Carefully add PtO₂ (50 mg, 5 wt% loading) .

    • Safety: PtO₂ can ignite solvent vapors. Add under an inert blanket (Argon/Nitrogen) if possible.

  • Hydrogenation:

    • Seal the reactor.[2]

    • Purge: Pressurize with N₂ to 10 bar, then vent. Repeat 3 times to remove O₂.

    • Charge: Pressurize with H₂ to 50–70 bar (725–1015 psi) .

    • Reaction: Stir vigorously (1000 rpm) at Room Temperature (25°C) for 8–12 hours .

    • Optimization: If conversion is low after 12h, increase temperature to 50°C, but monitor for ring opening side reactions.

  • Work-up:

    • Vent H₂ gas carefully in a fume hood. Purge with N₂.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Rinse the pad with methanol.

    • Caution: The spent catalyst is pyrophoric. Keep it wet and dispose of it into a water-filled waste container.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • The residue will be the acetate salt. To obtain the free base, dissolve in minimal water, neutralize with saturated NaHCO₃ (pH ~8), and extract with CHCl₃/Isopropanol (3:1).

    • Dry organic layer over Na₂SO₄ and concentrate.

Method B: Troubleshooting & Optimization

If Method A fails (low yield or incomplete reduction), consult the decision matrix below.

DecisionTree Problem Low Conversion? Check1 Check H2 Pressure (<50 bar is insufficient) Problem->Check1 Check2 Check Catalyst Poisoning Problem->Check2 Solution1 Increase Pressure to 70-80 bar Check1->Solution1 Solution2 Switch to Rh/C (5%) in HCl/MeOH Check2->Solution2

Figure 2: Troubleshooting decision tree for incomplete reduction.

Part 4: Characterization Data

Successful reduction is confirmed by the disappearance of pyridine aromatic signals and the appearance of aliphatic methylene signals in ¹H NMR.

FeatureStarting Material (Aromatic)Product (Tetrahydro)
Pyridine Ring Protons δ 7.0 – 8.5 ppm (3H, aromatic)Absent
Methylene Protons Absentδ 1.8 – 3.5 ppm (Multiplets, 6H)
Imidazole Proton (C-2) δ ~8.0 – 8.5 ppm (Singlet)δ ~7.5 ppm (Singlet, slightly shielded)
Mass Spectrometry [M+H]⁺ = 120.1[M+H]⁺ = 124.1 (+4 mass units)

Part 5: References

  • BenchChem. (2025).[3] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Retrieved from

  • National Institutes of Health (PMC). (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. (Provides context on the stability and synthesis of the aromatic scaffold). Retrieved from

  • Royal Society of Chemistry. (2023). Electrochemical-induced solvent-tuned selective transfer hydrogenation of imidazopyridines. (Alternative electrochemical methods). Retrieved from

Sources

Application Notes and Protocols for Utilizing the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine Scaffold for Novel JAK Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for a Critical Target

The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are central mediators of cytokine signaling.[1] These signaling cascades are integral to a multitude of cellular functions, including immunity, inflammation, and hematopoiesis. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling route initiated by cytokine receptor activation, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to modulate gene transcription. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as certain cancers.[2]

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors. Its structural similarity to purines allows it to effectively interact with the ATP-binding site of various kinases.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold for the discovery and development of novel JAK inhibitors.

The JAK-STAT Signaling Pathway: A Visual Overview

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs and subsequent phosphorylation of STAT proteins. Understanding this pathway is crucial for the rational design of inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: The canonical JAK-STAT signaling pathway, a key target for immunomodulatory drugs.

Synthetic Strategies for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine Derivatives

The synthesis of a diverse library of compounds based on the 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold is the first critical step in a drug discovery campaign. A common and effective synthetic route starts from commercially available starting materials and allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

One established method involves the reaction of a suitably substituted diaminopyridine with an aldehyde, followed by cyclization and subsequent modifications.[4] Patents also describe the synthesis of related fused imidazo-piperidine structures, which can be adapted for the target scaffold.[5][6][7]

Exemplary Synthetic Protocol:

  • Condensation: React 2,3-diaminopyridine with a desired aldehyde in the presence of a suitable solvent and catalyst to form the imidazo[4,5-b]pyridine core.

  • Reduction: The resulting imidazo[4,5-b]pyridine can be reduced to the 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold using a reducing agent such as sodium borohydride.

  • Functionalization: The scaffold can be further functionalized at various positions. For instance, the nitrogen atoms in the imidazole and piperidine rings can be alkylated or acylated to introduce diverse chemical moieties.

The choice of aldehyde and subsequent functionalization reagents will determine the final structure of the derivative and its potential interaction with the JAK kinase domain.

In Vitro Biochemical Assays for Potency and Selectivity

Directly assessing the inhibitory activity of synthesized compounds against the purified JAK enzymes is fundamental to understanding their potency and selectivity profile. The ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.[8][9][10][11][12]

Protocol: ADP-Glo™ Kinase Assay for JAK Inhibition

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer).

  • Add 2.5 µL of a solution containing the JAK enzyme and substrate peptide in assay buffer.

  • Initiate Reaction: Add 5 µL of ATP solution in assay buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Data Presentation: Example IC₅₀ Values for Hypothetical Compounds

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Lead-001 1525010500
Lead-002 55015002000
Tofacitinib 1.220112344

This data allows for the direct comparison of the potency and selectivity of newly synthesized compounds against a known standard.

Cell-Based Assays: Assessing Functional Inhibition of the JAK-STAT Pathway

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compounds can penetrate the cell membrane and inhibit the JAK-STAT pathway in a physiological context. A common method is to measure the phosphorylation of STAT proteins in response to cytokine stimulation.

Protocol: Western Blot Analysis of Phospho-STAT

Materials:

  • Human cell line expressing the target JAKs (e.g., HeLa, UT-7)

  • Cytokine for stimulation (e.g., IFN-γ for JAK1/JAK2, IL-2 for JAK1/JAK3)

  • Test compounds

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies against phospho-STAT (e.g., p-STAT3, p-STAT5) and total STAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated STAT protein. Subsequently, strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.[13]

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biochemical and cell-based assays will drive the SAR studies. The goal is to identify chemical modifications to the 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold that improve potency, selectivity, and drug-like properties.

Key Considerations for SAR:

  • Hinge-Binding Region: The imidazo[4,5-b]pyridine core typically forms hydrogen bonds with the hinge region of the kinase ATP-binding site. Modifications to this core can significantly impact binding affinity.

  • Selectivity Pockets: Differences in the amino acid residues surrounding the ATP-binding site among the JAK isoforms can be exploited to achieve selectivity. Introducing bulky or specific functional groups that interact with these unique pockets can favor binding to one JAK over another.[1][14]

  • Solvent-Exposed Region: Modifications to the part of the molecule that extends into the solvent-exposed region can be used to fine-tune physicochemical properties such as solubility and cell permeability.

SAR_Workflow A Synthesize Library of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine Derivatives B In Vitro Biochemical Assays (e.g., ADP-Glo™) A->B D Cell-Based Assays (e.g., pSTAT Western Blot) A->D C Determine IC50 Values for JAK Isoforms B->C E Analyze Structure-Activity Relationship (SAR) C->E D->E E->A Iterative Design and Synthesis F Identify Lead Compounds with Desired Potency and Selectivity E->F G Further Optimization (ADME/Tox, In Vivo) F->G

Caption: A typical workflow for JAK inhibitor discovery using the imidazo[4,5-b]pyridine scaffold.

In Vivo Evaluation in Preclinical Models

Promising lead compounds should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a whole-animal system. Animal models of autoimmune diseases, such as collagen-induced arthritis (CIA) in mice, are commonly used to evaluate the therapeutic potential of JAK inhibitors.[15][16]

Key Parameters to Evaluate in In Vivo Models:

  • Clinical Score: Assessment of disease severity based on paw swelling and inflammation.

  • Histopathology: Examination of joint tissues for signs of inflammation, cartilage degradation, and bone erosion.

  • Biomarker Analysis: Measurement of pro-inflammatory cytokines and other relevant biomarkers in the blood and joint tissues.

  • Pharmacokinetics: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold represents a versatile and promising starting point for the development of novel JAK inhibitors. By employing the synthetic strategies, in vitro and cell-based assays, and SAR-driven optimization described in these application notes, researchers can efficiently identify and advance potent and selective clinical candidates for the treatment of a wide range of immune-mediated diseases.

References

  • Dyminska, L., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(8), 1591. [Link]

  • Williams, N. K., et al. (2009). Dissecting specificity in the Janus kinases: the structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Journal of Molecular Biology, 387(1), 219-232. [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases, 71 Suppl 2, i90-i94. [Link]

  • Boy, M. G., et al. (2012). Inhibitors of JAK for the treatment of rheumatoid arthritis. Clinical Investigation, 2(1), 39-47. [Link]

  • Theravance Biopharma R&D IP, LLC. (2021). JAK inhibitors containing a 4-membered heterocyclic amide. U.S.
  • Su, Q., et al. (2013). X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... ResearchGate. [Link]

  • Jossin, Y., & Schett, G. (2018). In Vivo Models of Rheumatoid Arthritis. Methods in Molecular Biology, 1717, 133-143. [Link]

  • Dyminska, L., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(8), 1591. [Link]

  • Theravance Biopharma R&D IP, LLC. (2022). Fused imidazo-piperidine JAK inhibitors. U.S.
  • Williams, N. K., et al. (2009). Crystal structures of JAK1 and JAK2 inhibitor complexes. RCSB PDB. [Link]

  • Theravance Biopharma R&D IP, LLC. (2019). Fused imidazo-piperidine JAK inhibitors. U.S.
  • Ohtsuka, T., et al. (2000). Western blot analysis of phosphorylation of STAT3 and JAK1/2. ResearchGate. [Link]

  • Theravance Biopharma R&D IP, LLC. (2020). Process for preparing JAK inhibitors and intermediates thereof. U.S.
  • Nash, P., & Klareskog, L. (2020). JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Mechanism of Action, Efficacy, and Safety. Journal of Inflammation Research, 13, 449-460. [Link]

  • Kang, N. S., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652. [Link]

  • Hemon, P., et al. (2025). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Rheumatology Advances in Practice. [Link]

  • Pfizer Inc. (2021). JAK INHIBITOR COMPOSITION FOR LOCAL APPLICATION. Patent EA-202091303-A3. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Liu, Y., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2592-2597. [Link]

  • Ding, D., et al. (2023). Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8725-8744. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Miller, S. T., & Ellis, D. A. (2023). X-ray co-crystal structure of compound 27 in with complex JAK2. PDBj. [Link]

  • Zhang, J., et al. (2018). Western blot analysis for phosphorylated JAK2 and STAT3. ResearchGate. [Link]

  • Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 9009. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. [Link]

  • Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. [Link]

  • ResearchGate. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. ResearchGate. [Link]

  • Chen, Y., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. Molecules, 27(10), 3144. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. European Journal of Medicinal Chemistry, 136, 115-129. [Link]

Sources

Application Note: Fragment-Based Drug Discovery (FBDD) using Tetrahydroimidazo[1,2-a]pyridine Cores

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for a Senior Application Scientist. It prioritizes experimental logic, robust protocols, and actionable insights over generic descriptions.

Executive Summary: Escaping "Flatland"

Traditional fragment libraries are dominated by flat, sp²-rich heteroaromatics (e.g., indoles, pyridines). While easy to synthesize, these "flatland" compounds often fail to capture the complex 3D topology of protein pockets, leading to low specificity and poor physicochemical properties during lead optimization.

This guide details the deployment of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) cores. Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), the THIP scaffold features a fused saturated piperidine ring. This introduces critical sp³ character , ring puckering, and defined exit vectors out of the aromatic plane, significantly enhancing the probability of finding high-quality hits for globular proteins and enzymes.

Library Design Strategy: The "GBB-Red" Workflow

The superior strategy for accessing diverse THIP fragments is not direct synthesis, but a Grow-then-Reduce approach. We utilize the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction to establish diversity, followed by selective catalytic hydrogenation to introduce 3D character.

Vector Analysis

The THIP core offers three distinct vectors for growing fragments into protein sub-pockets:

Vector PositionOrigin (GBB Component)Geometric CharacteristicTarget Interaction Potential
C2 (Aryl/Alkyl) AldehydePlanar/EquatorialReaches deep hydrophobic pockets (e.g., kinase back-pockets).
C3 (Amine/Amide) IsocyanideAxial/Equatorial (Variable)Ideal for H-bond donors/acceptors to engage solvent-front residues.
C5-C8 (Ring) 2-Aminopyridine3D / Puckered The critical "out-of-plane" vector. Substituents here probe stereoselective pockets.
Chemical Space Visualization

The following diagram illustrates the workflow from flat aromatic precursors to 3D-rich fragments.

GBB_Red_Workflow cluster_inputs GBB Components (Flat) Aldehyde Aldehyde (Vector C2) GBB_Rxn Groebke-Blackburn-Bienaymé (Sc(OTf)3, MeOH) Aldehyde->GBB_Rxn Amine 2-Aminopyridine (Vector C5-C8) Amine->GBB_Rxn Iso Isocyanide (Vector C3) Iso->GBB_Rxn Aromatic_Core Imidazo[1,2-a]pyridine (Fully Aromatic / Flat) GBB_Rxn->Aromatic_Core 1-Pot Synthesis Hydrogenation Selective Hydrogenation (H2, Pd/C or Ru-NHC) Aromatic_Core->Hydrogenation Chemo-selective Red. THIP_Core 5,6,7,8-Tetrahydro Imidazo[1,2-a]pyridine (3D / Puckered) Hydrogenation->THIP_Core sp3 Enrichment

Figure 1: The "GBB-Red" synthetic pathway transforms simple flat inputs into complex 3D fragments.

Experimental Protocols

Synthesis Protocol: The "GBB-Red" Method

Objective: Synthesize a library of 50 diverse THIP fragments.

Step 1: Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]
  • Reagents: 2-aminopyridine deriv. (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.1 eq), Scandium Triflate (Sc(OTf)₃) (5 mol%).

  • Solvent: Methanol (0.5 M concentration).

  • Procedure:

    • Dissolve 2-aminopyridine and aldehyde in MeOH in a microwave vial. Stir for 15 min to form the Schiff base intermediate.

    • Add isocyanide and Sc(OTf)₃ catalyst.

    • Irradiate (Microwave) at 100°C for 30 min (or stir 24h at RT).

    • Purification: Evaporate solvent. Purify via automated flash chromatography (DCM/MeOH gradient).

    • Checkpoint: Verify formation of the aromatic imidazo[1,2-a]pyridine core via LC-MS.

Step 2: Selective Partial Hydrogenation
  • Reagents: Aromatic GBB product, 10% Pd/C (10 wt%), H₂ gas (balloon or 50 psi).

  • Solvent: Ethanol or Acetic Acid (glacial).

  • Procedure:

    • Dissolve the aromatic precursor in Ethanol. Add 10 mol% Acetic Acid if protonation is required to activate the pyridine ring.

    • Add Pd/C catalyst carefully under Argon.

    • Stir under H₂ atmosphere (balloon is usually sufficient for this scaffold) for 12-18 hours.

    • Filtration: Filter through Celite to remove Pd/C.

    • Workup: Neutralize with NaHCO₃ if acid was used. Extract with EtOAc.[2]

    • Expert Insight: The imidazole ring is stable under these conditions. Only the pyridine ring (C5-C8) is reduced, yielding the 5,6,7,8-tetrahydro product. This preserves the C2/C3 vectors while "puckering" the core.

Biophysical Screening: STD-NMR

THIP fragments are highly soluble but often bind with weak affinity (


 > 500 µM). Saturation Transfer Difference (STD) NMR is the gold standard for validating these hits.

Assay Setup:

  • Instrument: 600 MHz NMR with Cryoprobe.

  • Sample: 20 µM Protein + 400 µM Fragment (1:20 ratio) in D₂O buffer (pH 7.4).

  • Pulse Sequence: stddiff (Bruker).

  • Parameters:

    • On-resonance irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds (Gaussian train).

  • Data Analysis:

    • Subtract "On" spectrum from "Off" spectrum.

    • Positive Hit: Signals corresponding to the fragment appear in the difference spectrum, indicating magnetization transfer from protein to ligand (binding).

    • Note: The aliphatic protons of the THIP piperidine ring (1.8 - 3.0 ppm) often show strong STD effects, confirming the 3D core is interacting with the protein surface.

Hit-to-Lead Optimization: The "Vector Hopping" Strategy

Once a THIP hit is identified, optimization relies on systematically exploring the vectors defined in Section 2.1.

Case Study Logic:

  • Initial Hit: A C2-phenyl THIP fragment binds with

    
     µM.
    
  • Vector Check: The C3 position (from isocyanide) is solvent-exposed.

  • Growth: Synthesize a library of C3-amides using the GBB route (using an isocyanide-ester, hydrolyzing, then coupling amines).

  • Result: Introduction of a polar amide at C3 captures a backbone H-bond, improving potency to

    
     µM.
    
Optimization Workflow Diagram

Optimization_Logic cluster_vectors Vector Exploration Hit THIP Fragment Hit (Kd ~ 500 uM) C2_Grow C2-Vector (Hydrophobic Reach) Hit->C2_Grow C3_Grow C3-Vector (Solvent/H-Bonding) Hit->C3_Grow Ring_Sub Piperidine Ring Sub. (Chirality/Shape) Hit->Ring_Sub Lead Lead Compound (Kd < 50 nM) C2_Grow->Lead Pi-Stacking C3_Grow->Lead H-Bond Ring_Sub->Lead Shape Comp.

Figure 2: Systematic exploration of THIP vectors transforms weak fragments into potent leads.

References

  • Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines. Source: National Institutes of Health (PubMed) URL:[Link]

  • The Groebke-Blackburn-Bienaymé Reaction: A Review. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Fragment-based drug discovery: A practical approach. Source: Oxford Academic URL:[Link]

  • Synthesis and antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Sources

Application Note: High-Efficiency Peptide Coupling with 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine Amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold is a privileged bicyclic pharmacophore, prominently featured in the design of Janus kinase (JAK) inhibitors and other targeted therapeutics[1]. Structurally, it consists of an imidazole ring fused to a saturated piperidine ring. The secondary amine within the tetrahydropyridine (piperidine) domain serves as a critical vector for synthetic functionalization, most commonly via amide bond formation (peptide coupling) to generate diverse libraries of bioactive molecules[2].

This application note provides a comprehensive, self-validating methodology for coupling carboxylic acids to this sterically hindered secondary amine, addressing the unique mechanistic challenges posed by the bicyclic system.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

Coupling a carboxylic acid to the secondary amine of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine presents two distinct chemical challenges:

  • Steric Hindrance : The secondary amine is embedded within a fused bicyclic system, significantly reducing its nucleophilicity compared to primary amines or unhindered cyclic amines.

  • Amphoteric Interference : The unprotected imidazole nitrogens possess a pKa of ~6.5–7.0. While less nucleophilic than the secondary amine, they can participate in unwanted side reactions or complicate aqueous workups if inappropriately protonated.

The "7-Aza Effect" and Reagent Selection

To overcome the steric bulk of the imidazo-piperidine system, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the definitive coupling reagent of choice, as detailed in recent chemical reviews ()[3].

Unlike classical HOBt-based reagents (e.g., EDC/HOBt), HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group acts as a neighboring basic catalyst. It forms a hydrogen bond with the incoming secondary amine, pre-organizing the transition state and accelerating the nucleophilic attack[4]. This mechanism drives the reaction to completion even with highly hindered substrates, minimizing the risk of epimerization.

Visualizations

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation Inhibitor Imidazo-piperidine Inhibitor Inhibitor->JAK Inhibits

Figure 1: The JAK/STAT signaling pathway, illustrating the therapeutic target of imidazo-piperidine derivatives.

HATU_Workflow Acid Carboxylic Acid (1.0 eq) ActiveEster OAt Active Ester Intermediate Acid->ActiveEster HATU HATU (1.2 eq) + DIPEA (3.0 eq) HATU->ActiveEster Pre-activation (2-5 min) Coupling Nucleophilic Addition (RT, 2-24h) ActiveEster->Coupling Amine Imidazo-piperidine Amine (1.1 eq) Amine->Coupling Workup Basic/Neutral Workup Coupling->Workup Product Purified Amide Product Workup->Product

Figure 2: Optimized experimental workflow for HATU-mediated amidation of the imidazo-piperidine scaffold.

Quantitative Reagent Comparison

Selecting the correct coupling reagent is paramount for fused piperidines. The table below summarizes the quantitative efficacy of standard reagents when applied to the 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold based on established peptide synthesis kinetics[3].

Coupling ReagentActive IntermediateRelative Reaction RateEpimerization RiskTypical Yield (Hindered Amines)
HATU OAt (7-aza) esterVery Fast (Minutes to Hours)Low to Moderate> 85%
PyBOP OBt esterModerate (Hours)Low60 - 80%
EDC/HOBt OBt esterSlow (Hours to Days)Moderate< 50% (Often stalls)

Optimized Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate states are verified to prevent downstream failures.

Materials
  • Carboxylic acid building block (1.0 equiv)

  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine (or its HCl salt) (1.1 equiv)[5]

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure

Step 1: Pre-activation (Critical Timing) Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M to 0.2 M concentration. Add DIPEA (2.0 eq) and stir at room temperature for exactly 2–5 minutes.

  • Causality: Brief pre-activation ensures the formation of the highly reactive OAt ester. Prolonged pre-activation without the amine present can lead to epimerization of chiral alpha-carbons. Crucially , do not add the amine and HATU together without the acid; HATU can react directly with the secondary amine to form an inert tetramethylguanidinium byproduct[4].

Step 2: Nucleophilic Addition If the 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine is supplied as a hydrochloride salt[5], pre-mix it with an additional 1.0–2.0 eq of DIPEA in a small volume of DMF to liberate the free base. Add this amine solution dropwise to the pre-activated acid mixture.

Step 3: Reaction Monitoring & Validation Checkpoints Stir the reaction at room temperature and monitor via LC-MS.

  • Validation Checkpoint 1: Confirm the disappearance of the OAt active ester mass.

  • Validation Checkpoint 2: Check for the absence of the guanidinylation byproduct. For the imidazo-piperidine (MW 123.15), an erroneous reaction with HATU yields an adduct with a +99 Da mass shift (m/z ~222[M+H]+). The absence of this peak validates successful Step 1 execution.

Step 4: Imidazole-Conscious Workup

  • Causality: Standard peptide coupling workups use 1M HCl washes to remove excess amine. Do not use strong acids here. The imidazole ring will protonate, rendering your product highly water-soluble and causing catastrophic yield loss.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

  • Wash with saturated aqueous NH₄Cl (mildly acidic, pH ~5.5) to quench unreacted basic species without fully protonating the imidazole.

  • Wash with saturated aqueous NaHCO₃ to remove HOAt byproducts.

  • Wash with brine (3x) to remove residual DMF.

Step 5: Purification Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography. A gradient of DCM to DCM/MeOH/NH₄OH (90:9:1) is highly effective for eluting the polar imidazo-piperidine product.

References

  • Theravance Biopharma R&D IP LLC. (2019). Fused imidazo-piperidine JAK inhibitors (US Patent 10,208,040 B2). Google Patents.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. American Chemical Society. URL:[Link]

Sources

preparation of 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preparation and Functionalization of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine Derivatives: A Strategic Synthetic Guide

Introduction & Pharmacological Context

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold represents a highly privileged, sp³-rich fused bicyclic system in modern medicinal chemistry. By merging the hydrogen-bond donor/acceptor properties of an imidazole with the conformational rigidity and basicity of a piperidine ring, this chemotype has proven instrumental in the development of selective kinase inhibitors (e.g., TYK2/JAK1 inhibitors for autoimmune diseases)[1] and LCAT activators for cardiovascular indications[2].

Unlike its 1H-imidazo[4,5-c]pyridine counterpart, the 3H-imidazo[4,5-b]pyridine topology alters the spatial vector projection of N4-substituents. This subtle structural shift frequently results in dramatically improved target selectivity, enhanced engagement with the kinase Gly-rich loop, and reduced in vitro metabolic clearance[1].

Pathway Cytokine Cytokine Binding (e.g., IL-23, IFN-α) Receptor Cytokine Receptor Complex Cytokine->Receptor TYK2 TYK2 / JAK1 Kinases Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Transcription Autoimmune Gene Transcription STAT->Transcription Inhibitor 3H-Imidazo[4,5-b]pyridine Derivatives Inhibitor->TYK2 ATP-Competitive Inhibition

Caption: Mechanism of action for 3H-imidazo[4,5-b]pyridine derivatives in the TYK2/JAK1 signaling pathway.

Retrosynthetic Strategy & Mechanistic Rationale

A common pitfall in the synthesis of tetrahydroimidazo[4,5-b]pyridines is attempting to construct the imidazole ring onto a pre-formed piperidine core (e.g., starting from a 2,3-diaminopiperidine). Causality: 2,3-Diaminopiperidines exist as cyclic aminals; they are thermodynamically unstable, highly sensitive to moisture, and prone to rapid decomposition and ring-opening.

To bypass this instability, the authoritative approach relies on a "construct-then-reduce" strategy[3]. The robust, fully aromatic 3-methyl-3H-imidazo[4,5-b]pyridine core is synthesized first via cyclocondensation. Subsequently, the electron-deficient pyridine ring is selectively reduced to the corresponding piperidine via high-pressure catalytic hydrogenation[4].

Mechanistic insight for hydrogenation: Pyridine rings fused to an imidazole are notoriously resistant to reduction due to the resonance stabilization of the bicyclic system. To overcome this, the reaction must be performed in strongly acidic media (e.g., glacial acetic acid). Protonation of the pyridine nitrogen (N4) disrupts the aromatic delocalization, lowering the activation energy required for the addition of hydrogen across the C=C bonds.

Retrosynthesis A Target: N4-Derivatized Tetrahydroimidazo[4,5-b]pyridine B Intermediate: 3-Methyl-4,5,6,7-tetrahydro- 3H-imidazo[4,5-b]pyridine A->B N4-Functionalization C Aromatic Core: 3-Methyl-3H-imidazo[4,5-b]pyridine B->C Catalytic Hydrogenation (PtO2, H2, AcOH) D Starting Material: N2-Methylpyridine-2,3-diamine C->D Cyclocondensation (HC(OEt)3, H+)

Caption: Retrosynthetic workflow for 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Aromatic Core (3-Methyl-3H-imidazo[4,5-b]pyridine)

This step establishes the bicyclic core utilizing a dehydrative cyclocondensation.

  • Reaction Setup: Charge a round-bottom flask with

    
    -methylpyridine-2,3-diamine (1.0 equiv), toluene (0.2 M), triethyl orthoformate (3.0 equiv), and a catalytic amount of p-toluenesulfonic acid (0.1 equiv).
    
  • Execution: Equip the flask with a Dean-Stark trap to continuously remove the ethanol byproduct, driving the equilibrium forward. Heat the mixture to reflux (110 °C) for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting diamine is highly polar; the cyclized product will elute significantly later with a corresponding mass shift of

    
     Da (loss of 3x EtOH, addition of 1x CH).
    
  • Workup Rationale: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous

    
    . Crucial: Neutralization is required to prevent protonation of the newly formed imidazole ring, ensuring efficient extraction into the organic phase.
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the product as an off-white solid.
    
Protocol B: Selective Catalytic Hydrogenation (The Critical Step)

This protocol details the reduction of the pyridine ring to the piperidine derivative.

  • Reaction Setup: Dissolve 3-methyl-3H-imidazo[4,5-b]pyridine (1.0 equiv) in glacial acetic acid (0.1 M) within a high-pressure hydrogenation vessel.

  • Catalyst Addition: Under a gentle stream of Argon, carefully add Platinum(IV) oxide (Adams' catalyst,

    
    , 15% w/w).
    
  • Execution: Seal the vessel. Purge the atmosphere with

    
     (3x), followed by 
    
    
    
    (3x). Pressurize the vessel to 70 psi with
    
    
    gas and heat to 60 °C for 16 hours[4].
  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1). Self-Validation: The starting material is highly UV-active (254 nm). The successful reduction of the pyridine ring results in a loss of UV absorbance. The product spot will be UV-inactive but will stain intensely purple with a Ninhydrin dip (indicating the presence of the new secondary amine).

  • Workup Rationale & Safety: Cool the vessel and carefully purge with

    
    . Filter the mixture through a pad of Celite under an Argon atmosphere. Safety Check: 
    
    
    
    converts to finely divided platinum black during the reaction, which is highly pyrophoric. Never let the filter cake dry in air; keep it wetted with solvent and quench immediately with water.
  • Isolation: Concentrate the acidic filtrate under reduced pressure. Dissolve the residue in a minimum amount of water and basify to pH > 10 using 2M NaOH. Crucial: The piperidine nitrogen has a pKa of ~9.5; basification ensures it is fully deprotonated for extraction. Extract with DCM (3x), dry, and concentrate to yield 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine.

Protocol C: N4-Derivatization (Amidation)

Functionalizing the piperidine nitrogen to generate the final drug-like derivatives.

  • Reaction Setup: In a dry flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Execution: Add the tetrahydroimidazopyridine intermediate from Protocol B (1.0 equiv). Stir at room temperature for 2 hours.

  • Workup Rationale: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove any unreacted secondary amine), saturated

    
     (to remove acidic byproducts and HOAt), and brine (to remove residual DMF).
    
  • Purification: Dry over

    
    , concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
    

Data Presentation & Optimization

Table 1: Optimization of Hydrogenation Conditions for 3-Methyl-3H-imidazo[4,5-b]pyridine Empirical data demonstrating the necessity of acidic media and Pt-based catalysts for successful reduction.

CatalystSolventPressure (

, psi)
Temp (°C)Time (h)Yield (%)Observation / Causality
Pd/C (10%)MeOH502524< 5%No reaction; pyridine ring too stable.
Pd/C (10%)AcOH70502445%Incomplete reduction; Pd lacks sufficient activity.

MeOH70502420%Slow reaction; lack of N4-protonation hinders reduction.

AcOH 70 60 16 92% Optimal; protonation disrupts aromaticity, Pt highly active.

Table 2: Analytical Characterization Markers Self-validating spectroscopic markers to confirm the success of the two-step core synthesis.

CompoundKey

NMR Shifts (

,

ppm)
UV Activity (254 nm)MS (

)

3-Methyl-3H-imidazo[4,5-b]pyridine ~8.35 (dd, 1H, Py), ~8.05 (dd, 1H, Py), ~7.25 (m, 1H, Py), 3.85 (s, 3H,

)
Strong134.1
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine 3.55 (s, 3H,

), ~2.95 (t, 2H, C6-

), ~2.65 (t, 2H, C4-

), ~1.85 (m, 2H, C5-

)
None138.1

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications. 1

  • Fused imidazo-piperidine JAK inhibitors. US Patent US10208040B2. 3

  • Imidazopyridine derivative. World Intellectual Property Organization Patent WO2015087996A1. 2

Sources

Application Note: Advanced Cyclization and Reduction Methods for Fused Imidazo-Piperidine Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

Fused imidazo-piperidine ring systems—specifically imidazo[1,2-a]piperidines (often synthesized as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines) and imidazo[1,5-a]piperidines —are highly privileged scaffolds in modern drug discovery. The rigid, sp3-rich three-dimensional architecture of these bicyclic systems provides excellent metabolic stability and highly specific receptor-binding profiles.

Biologically, these scaffolds have demonstrated profound therapeutic potential. For instance, specific 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit potent and selective antifungal activity against Candida species, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.016 mg/mL with negligible mammalian cytotoxicity[1]. Furthermore, imidazo[1,5-a]piperidines and related fused pyrazines are critical pharmacophores in the development of tyrosine kinase inhibitors (e.g., targeting IGF-1R and Btk) for hyperproliferative diseases and oncology[2].

This application note details the mechanistic rationale and step-by-step protocols for constructing these complex ring systems via two primary strategies: the enantioselective catalytic hydrogenation of aromatic precursors, and the de novo multicomponent cyclization of piperidine derivatives.

Mechanistic Pathways for Ring Construction

The synthesis of fused imidazo-piperidines generally follows one of two distinct topological disconnections. Pathway A relies on the construction of the fully aromatic imidazo[1,2-a]pyridine core, followed by a highly selective, catalyst-controlled asymmetric hydrogenation of the pyridine ring[3]. Pathway B builds the imidazole ring de novo onto a pre-existing piperidine ring via intramolecular cyclodehydration or multicomponent cascade reactions[4].

Pathways cluster_0 Pathway A: Asymmetric Hydrogenation cluster_1 Pathway B: De Novo Cyclization N1 Imidazo[1,2-a]pyridine (Aromatic Precursor) N2 Ru-NHC Catalyst + H2 (Chiral Pocket) N1->N2 Coordination N3 Chiral 5,6,7,8-Tetrahydro- imidazo[1,2-a]pyridine N2->N3 Enantioselective Reduction N4 Piperidine Precursor (e.g., 2-Aminomethylpiperidine) N5 Acylation + POCl3 Cyclodehydration N4->N5 Amide Formation N6 Imidazo[1,5-a]piperidine (Fused System) N5->N6 Intramolecular Cyclization

Mechanistic pathways for synthesizing fused imidazo-piperidine scaffolds.

Validated Experimental Protocols

Protocol A: Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines

Causality & Expert Insight: Traditional heterogeneous catalysts (e.g., Pd/C) often suffer from severe poisoning due to the strong coordination of the nitrogen heteroatoms in the imidazopyridine core, and they entirely lack stereocontrol. To resolve this, a chiral ruthenium(II) N-heterocyclic carbene (NHC) complex is utilized. The high flexibility and conformational freedom of specific carbene ligands (such as bis-SINpEt) create a highly specific "chiral pocket." This pocket interacts with the substrate in a lock-and-key fashion, stabilizing the major enantiomeric pathway via non-covalent interactions while sterically repelling the minor enantiomer, thus preventing catalyst poisoning and over-reduction[5],[6].

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge a dry Schlenk tube with the Ru(II) precatalyst (e.g., [Ru(cod)(2-methylallyl)2]) (5 mol%), the chiral bis-SINpEt NHC ligand (5.5 mol%), and HBF₄·Et₂O (10 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 1 hour to generate the active Ru-NHC complex.

  • Substrate Loading: Add the substituted imidazo[1,2-a]pyridine substrate (1.0 mmol) dissolved in 3 mL of anhydrous DCM to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a stainless-steel high-pressure autoclave. Seal and purge the vessel three times with hydrogen gas. Pressurize the reactor to 50 bar H₂[5].

  • Reaction Execution: Stir the reaction mixture at 50 °C for 20 hours.

  • Workup & Validation: Carefully vent the hydrogen gas. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the ruthenium catalyst. Concentrate the filtrate in vacuo.

  • Self-Validation: Confirm the disappearance of aromatic pyridine protons (δ 7.0–8.5 ppm) and the appearance of aliphatic piperidine protons (δ 1.5–4.0 ppm) via ¹H NMR. Determine the enantiomeric excess (ee) via chiral HPLC using a Daicel Chiralpak column.

Protocol B: De Novo Multicomponent Synthesis of Tetrahydroimidazo[1,2-a]pyridines

Causality & Expert Insight: Synthesizing highly substituted tetrahydroimidazo[1,2-a]pyridines traditionally requires multi-step linear sequences with intermediate purifications, leading to high solvent waste. By utilizing a three-component reaction of heterocyclic ketene aminals (HKAs), triethoxymethane, and nitroalkenes under solvent-free conditions, the local concentration of reactive species is maximized. This thermodynamic driving force pushes the sequential condensation and cyclization forward rapidly without the need for external transition-metal catalysts, adhering strictly to green chemistry principles[4].

Step-by-Step Methodology:

  • Reagent Mixing: In a 10 mL round-bottom flask, combine the heterocyclic ketene aminal (1.0 mmol), triethoxymethane (1.2 mmol), and the selected nitroalkene (1.0 mmol).

  • Thermal Activation: Heat the neat mixture to 80 °C under continuous magnetic stirring. The absence of solvent will cause the mixture to melt and react directly.

  • Reaction Monitoring: Allow the reaction to proceed for 1–3 hours. The progress should be monitored by TLC (Hexane:EtOAc, 3:1) until the complete consumption of the HKA starting material is observed.

  • Workup & Validation: Cool the flask to room temperature. The crude product will precipitate as a solid. Wash the solid with cold ethanol and recrystallize from an ethanol/water mixture to afford the pure highly substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine[4].

  • Self-Validation: Verify the core structure via ¹³C NMR, specifically looking for the newly formed sp3 carbons of the piperidine ring and the characteristic imidazole carbon signals (δ 135–145 ppm).

Protocol C: Intramolecular Cyclodehydration to Imidazo[1,5-a]piperidines

Causality & Expert Insight: To construct the imidazo[1,5-a]piperidine core from an acyclic functionalized piperidine (such as an N-acylated 2-aminomethylpiperidine), a powerful dehydrating agent is required to drive the Bischler-Napieralski-type cyclization. Phosphorus oxychloride (POCl₃) is selected because it rapidly activates the amide carbonyl, converting it into a highly electrophilic chloroiminium intermediate. This intermediate is subsequently attacked by the adjacent secondary amine of the piperidine ring to irreversibly close the imidazole ring[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acylated 2-aminomethylpiperidine precursor (1.0 mmol) in 5 mL of anhydrous toluene under a nitrogen atmosphere.

  • Activation: Add POCl₃ (3.0 mmol) dropwise to the solution at 0 °C to prevent uncontrolled exothermic degradation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 4–6 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by adding crushed ice, followed by neutralization with saturated aqueous NaHCO₃ until the pH reaches 8. Extract the aqueous layer with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation: Purify via flash chromatography. Confirm cyclization by the disappearance of the amide carbonyl stretch (~1650 cm⁻¹) in FTIR and the presence of the distinct imidazole C-H proton in ¹H NMR.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and biological relevance of the synthesized scaffolds based on the protocols described above.

Compound / ScaffoldSynthesis MethodKey Catalyst / ReagentYield (%)Enantiomeric Excess (ee %)Biological Target / Activity
Chiral 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Asymmetric HydrogenationRu-bis-SINpEt / H₂ (50 bar)85 - 99Up to 98Chiral building block for 3D fragment libraries[3],[5]
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) Hydrazide CondensationBenzaldehyde derivatives70 - 85N/A (Achiral)Antifungal (Candida), MIC 0.016 mg/mL[1]
Substituted Imidazo[1,5-a]piperidines Intramolecular CyclodehydrationPOCl₃ / Toluene65 - 80N/ATyrosine Kinase (IGF-1R, Btk) Inhibitors[2]
Highly Substituted Tetrahydroimidazo[1,2-a]pyridines Multicomponent CyclizationSolvent-free (Thermal, 80 °C)73 - 93N/AInsecticidal / Agricultural applications[4]

References

  • Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines Source: PubMed (NIH) URL:[Link][3]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives Source: PubMed (NIH) URL:[Link][1]

  • Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines Source: ACS Publications URL:[Link][5]

  • Unveiling a key catalytic pocket for the ruthenium NHC-catalysed asymmetric heteroarene hydrogenation Source: ResearchGate / Chemical Science URL:[Link][6]

  • Imidazopyrazine tyrosine kinase inhibitors (US Patent 7,459,554 B2) Source: Google Patents URL:[2]

  • Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines Source: Scilit URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine and its related analogs. This molecule is part of the imidazopyridine class, a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] A common hurdle encountered by researchers during the development and in vitro testing of these compounds is their limited aqueous solubility. This guide provides a structured, cause-and-effect approach to understanding and overcoming these solubility challenges, moving from fundamental principles to advanced strategies. Our goal is to empower you with the knowledge to select the most appropriate method for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries regarding the solubility of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine.

Q1: What are the core physicochemical properties of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine that dictate its solubility?

A: The solubility of this compound is governed by a balance between its hydrophilic and hydrophobic features.

  • Basic Nitrogen Centers: The structure contains multiple nitrogen atoms within the fused imidazole and pyridine rings. These act as weak bases (Brønsted-Lowry bases) and can be protonated in acidic conditions. This ionizability is the most critical property to leverage for solubility enhancement.

  • Hydrogen Bonding: The amine (-NH-) groups in the rings can act as both hydrogen bond donors and acceptors, which aids in water interaction.

  • Lipophilicity (LogP): While specific experimental data for this exact molecule is scarce, related structures like the dihydrochloride salt of the [4,5-c] isomer have a calculated LogP of ~0.9, suggesting a degree of lipophilicity that can limit solubility in pure water.[2] The parent, non-reduced imidazo[4,5-b]pyridine has a calculated XLogP3 of 0.3, indicating lower lipophilicity.[3] The tetrahydro- version likely falls within this range, indicating that the neutral "free base" form may have limited aqueous solubility.

Q2: I dissolved the free base form of the compound in an organic solvent and then diluted it into my aqueous phosphate-buffered saline (PBS) at pH 7.4. Why did it immediately precipitate?

A: This is a classic solubility issue known as "crashing out." The neutral, or "free base," form of the molecule is likely poorly soluble at a neutral pH. While it may be soluble in an organic co-solvent like DMSO, when this stock is diluted into a predominantly aqueous environment like PBS, the compound's concentration exceeds its maximum aqueous solubility, causing it to precipitate out of the solution. This is especially problematic for basic compounds in neutral or alkaline buffers.

Q3: I see that hydrochloride (HCl) salt forms of similar compounds are commercially available. Are they inherently more soluble in water?

A: Yes, absolutely. The hydrochloride salt is the product of reacting the basic free base with hydrochloric acid. In this form, the nitrogen atoms are protonated, creating a positively charged cation that is paired with a chloride anion. This ionic salt is significantly more polar than the neutral free base. The high energy required to break the crystal lattice of the neutral compound is a major barrier to dissolution; forming a salt often results in a more readily solvated, and therefore more soluble, solid form.[4] Many vendors supply related compounds as HCl or dihydrochloride salts for this very reason.[2]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to address solubility issues encountered during experimentation.

Primary Approach: pH Adjustment

Expertise & Causality: The most effective and immediate strategy for solubilizing a basic compound like 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine is to lower the pH of the aqueous medium. According to the Henderson-Hasselbalch equation, when the pH is significantly below the pKa of the basic functional groups, the compound will exist predominantly in its protonated, cationic form. This charged species is far more polar and interacts more favorably with water molecules, leading to a dramatic increase in solubility.

Troubleshooting Q&A:

  • Q: What is the optimal starting pH to fully dissolve the compound?

    • A: A good starting point is to prepare your solution in a buffer with a pH of 2-4. For most amine-containing heterocycles, this ensures complete protonation. You can start with a dilute HCl solution (e.g., 10 mM) or a citrate buffer.

  • Q: My compound is soluble at pH 4, but my cell-based assay must be performed at pH 7.4. What should I do?

    • A: This requires careful methodology. You can prepare a concentrated stock solution at a low pH where the compound is fully dissolved. Then, dilute this stock to the final working concentration directly in your assay medium (pH 7.4). The key is that the final concentration must be below the compound's solubility limit at pH 7.4. If the final concentration is too high, it will still precipitate. This technique allows you to introduce the compound to the assay in a soluble state, even if it's thermodynamically unstable over long periods.

Diagram: pH-Dependent Solubility Equilibrium

cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph Neutral/High pH (e.g., pH > 7) b_ion Protonated Cation (Soluble) a_base Free Base (Poorly Soluble) a_base->b_ion + H⁺

Caption: Equilibrium between the insoluble free base and the soluble protonated form.

Experimental Protocol: Preparation of an Acidic Aqueous Stock Solution

  • Target Concentration: Determine the desired concentration for your stock solution (e.g., 10 mM).

  • Weigh Compound: Accurately weigh the required amount of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine free base.

  • Select Solvent: Choose an appropriate acidic aqueous solvent, such as 10 mM HCl in sterile, deionized water.

  • Dissolution: Add a portion of the acidic solvent to the solid compound. Vortex vigorously. If needed, sonicate the solution in a water bath for 5-10 minutes to facilitate dissolution.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final target volume and mix thoroughly.

  • Sterilization: If for use in cell culture, filter-sterilize the final solution through a 0.22 µm syringe filter compatible with acidic solutions.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Secondary Approach: Co-solvency

Expertise & Causality: When very high stock concentrations are needed, or if pH modification is not viable, co-solvents are the next logical choice. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar or weakly polar compounds by reducing the overall polarity of the solvent system.[5] They work by disrupting the strong hydrogen-bonding network of water, creating "pockets" that are more accommodating to the solute.[6]

Troubleshooting Q&A:

  • Q: Which co-solvent is best for my experiment?

    • A: The choice depends on your application.

      • Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. It is the standard for in vitro screening but can be toxic to some cell lines at concentrations above 0.5-1%.[5]

      • Ethanol (EtOH): A less potent but also less toxic option suitable for many applications.

      • Polyethylene Glycol 400 (PEG 400) / Propylene Glycol (PG): Often used in formulations for in vivo studies due to their lower toxicity profiles.

  • Q: How do I avoid precipitation when diluting my DMSO stock into an aqueous buffer?

    • A: This is a common problem. To mitigate it:

      • Minimize Co-solvent Percentage: Keep the final concentration of the co-solvent in your assay as low as possible (ideally <1%).

      • Serial Dilution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of co-solvent, then perform the final dilution into the assay buffer.

      • Vigorous Mixing: When adding the stock to the buffer, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can help prevent localized precipitation.

Data Table: Common Co-solvents for Laboratory Use

Co-solventTypical UseMax Concentration (Cell Culture)Notes
DMSO In vitro screening, stock solutions~0.5%High solubilizing power; can be cytotoxic.
Ethanol In vitro & some in vivo use~1%Less toxic than DMSO but also a weaker solvent.
PEG 400 In vivo formulationsVariesLow toxicity, viscous.
DMA Stock solutions<0.1%Strong solvent, but higher toxicity.[5]

Diagram: Co-solvent Stock Preparation Workflow

start Start weigh 1. Weigh Compound start->weigh dissolve 2. Add Co-solvent (e.g., DMSO) weigh->dissolve mix 3. Vortex / Sonicate Until Clear Solution dissolve->mix store 4. Store as Concentrated Stock mix->store dilute 5. Dilute into Aqueous Buffer for Use store->dilute end End dilute->end

Caption: Standard workflow for preparing and using a co-solvent based stock solution.

Advanced Strategy: Salt Formation

Expertise & Causality: For long-term stability and consistent formulation, converting the free base into a solid, crystalline salt is the gold standard in pharmaceutical development. This process is not merely about pH adjustment in a solution but about creating a new solid form of the molecule with superior physicochemical properties. A stable crystalline salt overcomes the high lattice energy of the free base crystal, which is often a primary factor limiting dissolution.[7][8] The hydrochloride salt is the most common choice for basic compounds.

Troubleshooting Q&A:

  • Q: What is the advantage of synthesizing and using a solid HCl salt over just making an acidic stock solution from the free base?

    • A: A pre-formed, isolated salt provides better long-term stability in solid form, improved handling characteristics, and greater batch-to-batch consistency in weighing and dissolution. It eliminates the need to handle corrosive acids when preparing every solution and ensures the compound is already in its soluble form upon addition to water (assuming the final concentration is below the solubility limit).

  • Q: Can I perform a salt screen to find the best salt form?

    • A: Yes. While HCl is the most common, other counter-ions (e.g., mesylate, tartrate, sulfate) can be screened to find a salt with optimal properties, such as higher solubility, better crystallinity, or lower hygroscopicity. This is a standard practice in preclinical drug development.

Experimental Protocol: General Laboratory-Scale HCl Salt Formation

  • Dissolve Free Base: Dissolve a known molar quantity of the free base in a suitable anhydrous organic solvent (e.g., anhydrous methanol, ethanol, or diethyl ether).

  • Add Acid: Slowly add a stoichiometric equivalent (or slight excess, e.g., 1.1 equivalents) of HCl solution (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.

  • Induce Precipitation: The HCl salt will often precipitate immediately. If not, precipitation can be induced by cooling the solution, adding an anti-solvent (a solvent in which the salt is insoluble, like heptane), or scratching the inside of the flask with a glass rod.

  • Isolate Solid: Collect the precipitated salt by vacuum filtration.

  • Wash and Dry: Wash the solid on the filter with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt thoroughly under a high vacuum to remove all residual solvent.

  • Characterization: Confirm the salt formation and purity using analytical techniques such as NMR, LC-MS, and melting point analysis.

Part 3: Summary & Strategic Recommendations

Choosing the right solubilization method is critical for experimental success. The following table and decision tree will help guide your choice.

Table: Comparison of Solubilization Strategies

StrategyPrimary ApplicationAdvantagesDisadvantages
pH Adjustment In vitro assays, aqueous stock solutionsSimple, effective, uses aqueous systemsMay not be compatible with assay pH; risk of precipitation upon neutralization
Co-solvency High-concentration stock solutionsHigh solubilizing power for lipophilic compoundsPotential for cytotoxicity; risk of precipitation upon dilution in aqueous media
Salt Formation Solid formulations, long-term storageImproved stability, handling, and consistency; high aqueous solubilityRequires chemical synthesis and purification; more time-consuming upfront

Diagram: Decision Tree for Selecting a Solubilization Method

start What is my experimental need? need_assay Need solution for immediate use in an aqueous assay start->need_assay need_stock Need a highly concentrated stock for long-term storage start->need_stock need_solid Need a stable, soluble solid for formulation start->need_solid method_ph Use pH Adjustment (Prepare acidic stock) need_assay->method_ph method_cosolvent Use a Co-solvent (e.g., DMSO) need_stock->method_cosolvent method_salt Prepare a Solid Salt (e.g., HCl salt) need_solid->method_salt

Caption: Decision-making guide for choosing the appropriate solubility enhancement technique.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025).
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2011).
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. (2011).
  • Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem.
  • 4,5,6,7-Tetrahydro-3h-imidazo[4,5-c]pyridine, HCl - CymitQuimica.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC.
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).
  • 62002-31-7 | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | ChemScene.
  • Solubility enhancement techniques: A comprehensive review. (2023).
  • Improving solubility – a close look at available approaches - Merck.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR.

Sources

purification of tetrahydro-imidazo[4,5-b]pyridine via flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Flash Chromatography Purification of Tetrahydro-imidazo[4,5-b]pyridine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with tetrahydro-imidazo[4,5-b]pyridine scaffolds. The unique structural characteristics of these N-heterocyclic compounds, particularly their basicity and potential for strong interaction with silica gel, often present distinct challenges during purification.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your flash chromatography separations effectively. This guide is structured as a series of practical questions you might encounter in the lab, followed by in-depth answers and actionable protocols.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, acute issues that can arise during a flash chromatography run.

Question 1: My compound is streaking badly or showing severe peak tailing on the TLC plate and in the flash column. What's happening and how do I fix it?

Answer:

Severe peak tailing is the most common issue when purifying basic compounds like tetrahydro-imidazo[4,5-b]pyridines on standard silica gel.

  • The Cause (Expertise & Experience): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your imidazopyridine core can undergo strong, non-ideal secondary interactions (acid-base interactions) with these acidic sites. This causes a portion of your compound molecules to "stick" to the stationary phase and elute much slower than the main band, resulting in a tailed peak. In severe cases, this can lead to irreversible adsorption.[1]

  • The Solution (Trustworthiness): The key is to neutralize or "mask" the acidic silanol groups. This is achieved by adding a small amount of a basic modifier to your mobile phase.

    • Add a Basic Modifier: The most common and effective solution is to add a small percentage of a basic modifier to your eluent system.

      • Triethylamine (TEA): Add 0.1-1% v/v TEA to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[1] The TEA is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively "shielding" your compound from these interactions.

      • Ammonia in Methanol: For very polar or strongly basic compounds, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase, or a stock solution of 10% ammonium hydroxide in methanol can be added at 1-10% to dichloromethane.[2]

    • Consider an Alternative Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your molecule's stability, switching the stationary phase is the next logical step.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[1] Ensure you select the correct grade (neutral or basic) based on your compound's properties.

      • Amine-Functionalized Silica: These columns have a covalently bonded aminopropyl phase that provides a less acidic surface and is well-suited for purifying basic compounds.

      • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase chromatography using water/acetonitrile or water/methanol mobile phases can be an excellent option.[1]

Question 2: My compound seems to be stuck on the column. I've flushed with a very polar solvent, but I'm getting low or no recovery. What should I do?

Answer:

This frustrating situation can arise from several factors, ranging from incorrect solvent choice to compound degradation.

  • Potential Cause 1: Insufficiently Polar Mobile Phase.

    • The Logic: The tetrahydro-imidazo[4,5-b]pyridine core is quite polar. If your mobile phase (e.g., high percentage of hexanes or dichloromethane) is not polar enough, your compound will remain strongly adsorbed to the silica gel at the top of the column.

    • Troubleshooting Steps:

      • Re-evaluate your TLC: Ensure you have a TLC solvent system where your compound has an Rf value between 0.2 and 0.3.[3] This is the ideal range for good separation in flash chromatography.

      • Increase Eluent Strength Drastically: If the compound is truly stuck, don't be afraid to switch to a much stronger solvent system. A common choice for eluting polar N-heterocycles is a gradient of Dichloromethane (DCM) up to 10-20% Methanol (MeOH).[4] You can even add 1% triethylamine to this mixture to disrupt any strong acid-base interactions.

  • Potential Cause 2: Compound Decomposition on Silica.

    • The Logic (Trustworthiness): The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[2] Before committing your entire batch to a column, it is critical to test for stability.

    • Self-Validating Protocol: Silica Stability Test (2D TLC)

      • Spot your crude reaction mixture on a TLC plate.

      • Let the plate sit on the bench, exposed to air, for 1-2 hours. This simulates the time your compound will spend on the column.

      • Elute the plate as you normally would.

      • If you observe new spots or significant streaking that wasn't present on an immediately-run TLC, your compound is likely unstable on silica.[2]

    • Solution: If instability is confirmed, you must avoid standard silica. Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[1]

  • Potential Cause 3: Compound Crystallization on the Column.

    • The Logic: If your crude material is highly concentrated and has poor solubility in the initial mobile phase, it can crash out and crystallize at the top of the column, physically blocking solvent flow.[2]

    • Solution: This is difficult to salvage. The best approach is prevention. Ensure your sample is fully dissolved before loading. Using a "dry loading" technique (see FAQ 3) can mitigate this by adsorbing the compound onto a small amount of silica first, ensuring it is in a fine, dispersed state.[3]

Question 3: I can't separate my desired product from a close-running impurity. My TLC shows two distinct spots, but they co-elute from the column.

Answer:

This indicates that the selectivity of your chromatographic system is insufficient to resolve the two compounds.

  • The Cause: While your initial TLC solvent system showed separation, the conditions within a packed column (high surface area, pressure) can differ. The chosen solvents may not provide enough differential interaction to resolve compounds with very similar polarity.

  • The Solution: Altering Selectivity

    • Change the Solvent System: The most powerful way to alter selectivity is to change the solvents used. The "selectivity triangle" for normal phase chromatography consists of solvents that have different hydrogen bonding (acceptor/donor) and dipole-dipole characteristics.

      • If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system.[1]

      • Consider adding a third solvent. For example, adding a small amount of acetonitrile or acetone to a DCM/MeOH system can sometimes dramatically improve the separation of tricky isomers.

    • Run a Shallow Gradient: If the spots are very close, a steep gradient may not provide enough resolution. After determining the approximate elution conditions from your TLC, run a very shallow gradient around that composition. For example, if your compound elutes at 30% Ethyl Acetate in Hexane, try a gradient from 20% to 40% Ethyl Acetate over 15-20 column volumes.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation.[1] As a rule of thumb, the mass of your crude sample should be no more than 1-5% of the mass of the silica in the column.[1] If you are purifying 1 gram of material, you should be using at least a 40-gram column, and for difficult separations, an 80-gram or 120-gram column may be necessary.

Workflow Diagram: Troubleshooting Poor Separation

G start Start: Poor Separation or Co-elution check_tlc Re-evaluate TLC. Is Rf ~0.2-0.3 and are spots fully resolved? start->check_tlc overloaded Was the column overloaded? (>5% sample-to-silica mass) check_tlc->overloaded  Yes, spots resolved change_solvents Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) check_tlc->change_solvents  No, poor resolution shallow_gradient Run a Slower, Shallower Gradient overloaded->shallow_gradient  No reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load  Yes end_good Separation Achieved change_solvents->end_good end_bad Still Poor Separation change_solvents->end_bad shallow_gradient->end_good reduce_load->end_good change_phase Change Stationary Phase (e.g., Alumina, C18) change_phase->end_good end_bad->change_phase

Sources

Technical Support Center: Stability of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine

[1]

Case ID: T-IMID-PYR-001 Status: Resolved / Reference Topic: Acid Stability & Handling Applicable For: Synthesis, Purification, Storage, HPLC Method Development[1][2]

Core Stability Analysis (The "Why")

Chemical Behavior in Acidic Media

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine scaffold is highly stable under most acidic conditions used in organic synthesis and purification.[1] Unlike acid-labile protecting groups or sensitive acetals, this bicyclic system consists of a stable imidazole ring fused to a saturated piperidine-like ring.[1][3]

  • Mechanism of Stability: The molecule acts as a base.[1][2][3] In the presence of acid, it undergoes protonation rather than degradation.[1][2]

    • Site 1 (Primary Basic Site): The imidazole ring nitrogen (N3).[1][2][3]

    • Site 2 (Secondary Basic Site): The piperidine ring nitrogen (N4), which is a secondary amine (unless substituted).[1][2][3]

  • Result: Treatment with acids (HCl, TFA, AcOH) converts the free base into a water-soluble salt (mono- or di-cation).[1][2][3] It does not undergo hydrolysis, ring-opening, or aromatization under standard laboratory conditions.[1][2]

Stability Matrix
Acid TypeConditionStability RatingOutcome
Organic Acids (AcOH, Formic)Reflux (100°C+)Excellent Stable.[1][2][3] Often used as synthesis solvents [1].[1][2][3]
Dilute Mineral Acids (1M HCl, H₂SO₄)RT to 60°CExcellent Forms stable water-soluble salts.[1][2][3]
Strong Mineral Acids (Conc.[1][2][3] HCl)RefluxGood Generally stable; prolonged heating may cause minor decomposition if impurities are present.[1][2][3]
Oxidizing Acids (HNO₃)AnyPoor Risk of Oxidation. The secondary amine (piperidine ring) is susceptible to N-oxidation or ring cleavage.[1][2][3]
Lewis Acids (AlCl₃, BF₃)StandardGood Forms complexes; scaffold remains intact.[1][2][3]

Visualizing the Chemistry

The following diagram illustrates the protonation equilibrium and the solubility switch that often confuses researchers during workup.

ProtonationflowFreeBaseFree Base(Organic Soluble)MonoCatMono-Cation(Water Soluble)FreeBase->MonoCat pH ~6-7Acid+ H+ (Acid)Acid->FreeBaseMonoCat->FreeBase Base (pH > 10)DiCatDi-Cation(Highly Water Soluble)MonoCat->DiCat pH < 4DiCat->MonoCat Base (NaOH)

Caption: Protonation cascade shifting the molecule from lipophilic (organic soluble) to hydrophilic (aqueous soluble).[1][2]

Troubleshooting Guide

Issue 1: "My compound disappeared after acidic workup."

Diagnosis: The compound did not degrade; it moved phases.[1][2][3] Cause: You acidified the reaction mixture (e.g., to quench or remove Boc groups) and then extracted with an organic solvent (DCM, EtOAc). The compound is now protonated and resides in the aqueous layer .[2][3] Solution:

  • Retain the aqueous layer.[1][2][3]

  • Basify the aqueous layer to pH > 10 using NaOH or saturated Na₂CO₃.[1][2][3]

  • Extract again with organic solvent (DCM/MeOH 9:1 is recommended for polar scaffolds).[1][2][3]

Issue 2: "I see multiple peaks on HPLC/LCMS with acidic mobile phase."

Diagnosis: Tautomerism or Salt Separation.[1][2][3] Cause:

  • Tautomerism: The imidazole hydrogen can shift between N1 and N3.[1][2][3] In acidic HPLC (0.1% TFA/Formic acid), this is usually suppressed, but broad peaks may occur.[1][2]

  • Counter-ions: If you injected a specific salt (e.g., HCl) and run a TFA gradient, you may see transient ion-exchange species.[1][2] Solution:

  • Ensure the mobile phase is sufficiently buffered or acidic (0.1% TFA is standard).[1][2][3]

  • Check UV spectra of peaks; if identical, they are likely tautomers or rotamers (if amide substituted).[1][2][3]

Issue 3: "Low yield during Boc-deprotection (TFA/DCM)."

Diagnosis: Trapped as Trifluoroacetate salt.[1][2][3] Cause: The compound is a strong base.[1][2][3] Evaporating the TFA leaves the trifluoroacetate salt, which is heavier than the free base.[1][2] If you calculated yield based on the free base MW, it looks like >100% yield.[1][2] If you tried to filter it through silica, the salt might stick.[1][2] Solution:

  • For Yield Calculation: Account for the salt stoichiometry (MW + 114 for TFA).

  • For Purification: Free base the compound using an SCX-2 (Strong Cation Exchange) cartridge or wash the organic extract with NaHCO₃ before purification.[1][2][3]

Standard Operating Protocols (SOPs)

SOP-A: Stability Testing (Quick Check)

Use this to verify if your specific derivative is sensitive.[1][2][3]

  • Dissolve: 1 mg of compound in 0.5 mL MeOH.

  • Acidify: Add 0.5 mL of 1M HCl.

  • Incubate: Hold at 60°C for 4 hours.

  • Analyze: Neutralize a small aliquot and inject onto LCMS.

  • Pass Criteria: >98% recovery of parent mass; no new peaks >1%.

SOP-B: Salt Formation for Storage

Converting the free base to a hydrochloride salt improves long-term stability.[1][3]

  • Dissolve the free base in minimal Ethanol or Isopropanol.[1][2][3]

  • Add 2.5 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

  • Stir at 0°C for 30 minutes.

  • Add Diethyl Ether or Hexane to precipitate the salt.[1][2][3]

  • Filter and dry under vacuum.[1][2][3]

    • Note: The resulting solid is hygroscopic.[1][2][3] Store in a desiccator. [2]

Frequently Asked Questions (FAQs)

Q: Can I use this scaffold in reductive amination with acetic acid? A: Yes. The scaffold is stable in acetic acid.[1][2][3] In fact, acetic acid is often used as the solvent for cyclization reactions to form this ring system at high temperatures [1].[1][2]

Q: Is the compound stable to Sulfuric Acid (H₂SO₄)? A: Generally, yes, in dilute forms.[1][2] However, concentrated H₂SO₄ is a dehydrating agent and oxidant.[1][2] While the ring is stable, functional groups attached to it might not be.[1][2] Avoid heating in conc. H₂SO₄ unless necessary.[1][2][3]

Q: Why is my compound hygroscopic? A: The tetrahydro-imidazo-pyridine core has multiple nitrogen donors/acceptors. In its salt form (HCl, TFA), it avidly coordinates water.[1][2] Store all salts under inert atmosphere or in a desiccator [3].[1][2][3]

Q: Does the "tetrahydro" ring oxidize to the aromatic pyridine? A: Not spontaneously in acid.[2][3] Aromatization requires a specific oxidant (e.g., MnO₂, DDQ) or a catalyst (Pd/C) at high temperatures.[1][2][3] Acid alone will not drive this reaction.[1][2][3]

References

  • National Institutes of Health (NIH) / PMC. (2024).[1][2][3] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[1][2][3][4] (Describes synthesis in boiling formic/acetic acid).

  • Sigma-Aldrich. (2024).[1][2][3] 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride Product Sheet. (Demonstrates commercial stability of the HCl salt form).

  • PubChem. (2025).[1][2][3] Compound Summary: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride.[1][5] (Chemical and Physical Properties).[1][2][3][6][7][8]

Note: While specific data for the [4,5-b] isomer is less common than the [4,5-c] isomer in some catalogs, the chemical stability principles of the fused imidazole-piperidine system apply to both regioisomers.[1]

Technical Support Center: Troubleshooting Pictet-Spengler Cyclizations for Imidazopyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The Pictet-Spengler (P-S) cyclization is a powerful, atom-economical method for constructing complex, nitrogen-rich polycyclic frameworks, including triaza-benzofluorenes and fused imidazopyridines[1]. However, applying this reaction to imidazopyridine analogs often presents unique challenges, such as stalled intermediates, poor regioselectivity, and substrate degradation.

This guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic protocols to explore the mechanistic causality behind reaction failures, providing self-validating workflows and data-driven troubleshooting strategies.

Mechanistic Logic & Diagnostic Workflow

To successfully troubleshoot a P-S cyclization, one must understand the energetic barriers of the pathway. The reaction relies on the condensation of an amine-tethered imidazopyridine with an aldehyde to form a Schiff base (imine). Crucially, this imine must be protonated to form a highly electrophilic iminium ion. The electron-rich imidazopyridine core then undergoes an intramolecular electrophilic aromatic substitution, forming a Wheland-type sigma complex, followed by deprotonation and rearomatization.

Failure at any of these nodes requires a specific, targeted intervention rather than a global change in reaction conditions.

MechanisticPathway A 1. Amine-Tethered Imidazopyridine C 3. Schiff Base (Imine Intermediate) A->C Condensation (-H₂O) B 2. Aldehyde / Ketone Electrophile B->C D 4. Activated Iminium Ion (Highly Electrophilic) C->D Acid Catalyst (H⁺ or Lewis Acid) E 5. Wheland-Type Sigma Complex D->E Intramolecular Electrophilic Attack F 6. Fused Polycyclic Imidazopyridine E->F Deprotonation & Rearomatization

Mechanistic pathway of the Pictet-Spengler cyclization for imidazopyridines.

Troubleshooting Guide & Root Cause Analysis

Q: My reaction stalls at the Schiff base (imine) stage without cyclizing. How do I force the C-C bond formation? Causality: The P-S reaction is strictly dependent on the formation of a highly electrophilic iminium ion[2]. While the imidazopyridine core is generally electron-rich, the aromatic stabilization energy must be overcome to form the C-C bond. If your reaction stalls at the imine, the electrophilicity of the carbon center is insufficient to drive the intramolecular attack. Solution: Upgrade the catalyst acidity. Transition from weak Brønsted acids (like acetic acid) to stronger protic acids like 2 or Lewis acids (e.g., BF₃·OEt₂)[2]. If the aldehyde contains electron-donating groups (which stabilize the iminium and reduce its electrophilicity), heating the reaction to 70–80 °C in a sealed vessel may be required to overcome the activation energy barrier.

Q: I am observing low yields and significant starting material decomposition. What should I adjust? Causality: Imidazopyridines and certain sensitive aldehydes (especially aliphatic ones) can decompose, polymerize, or undergo side reactions under harsh, globally acidic conditions at elevated temperatures. Water generated during imine formation can also hydrolyze the intermediate back to starting materials[2]. Solution: Implement a two-step, self-validating protocol (see Section 4). Form the imine first under neutral conditions using anhydrous drying agents. Once verified, switch the solvent to toluene and use a catalytic amount of a milder acid, such as 3 (10–20 mol%). This specific catalyst system has been shown to effectively catalyze fused imidazo[4,5-b]pyridine formation with minimal degradation, yielding up to 87%[3].

Q: How do I control regioselectivity when multiple nucleophilic sites exist on the imidazopyridine core? Causality: The imidazopyridine system contains multiple positions susceptible to electrophilic aromatic substitution. Cyclization typically favors the position with the highest HOMO coefficient, but steric hindrance from the tether or the aldehyde substituent can alter the trajectory of the nucleophilic attack. Solution: If you are obtaining an inseparable mixture of regioisomers (e.g., C-3 vs. C-5 cyclization), introduce a removable blocking group (such as a bromine atom) at the undesired position prior to cyclization. Alternatively, increasing the steric bulk of the aldehyde can kinetically favor the less hindered trajectory.

Quantitative Data: Reaction Condition Optimization

Selecting the correct catalyst and solvent system is the most critical variable in optimizing imidazopyridine P-S cyclizations. Use the table below to match your substrate's electronic profile with the appropriate conditions.

Catalyst SystemSolventTemp (°C)Substrate ProfileTypical Yield (%)
Acetic Acid (AcOH) Toluene80–110Highly electron-rich imidazopyridines15–40%
p-TsOH (10-20 mol%) Toluene / DCE80Standard aliphatic/aromatic aldehydes50–87%
TFA (1.5–5.0 equiv) DCM0–25Electron-poor or sterically hindered60–90%
BF₃·OEt₂ (1.2 equiv) DCM / THF-78 to 25Acid-sensitive substrates45–75%

Self-Validating Experimental Protocol

To prevent the compounding of errors, do not perform this reaction as a single-pot process if you are experiencing low yields. By isolating the imine formation from the cyclization step, you create a self-validating system : confirming the imine formation ensures that any subsequent failure is definitively isolated to the electrophilic aromatic substitution step.

Step 1: Imine Condensation (Validation Checkpoint)

  • Charge a flame-dried flask with the amine-tethered imidazopyridine (1.0 equiv) and the target aldehyde (1.1 equiv).

  • Dissolve the reagents in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add anhydrous MgSO₄ (3.0 equiv) or activated 4Å molecular sieves to drive the equilibrium forward by sequestering water.

  • Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar) for 2–4 hours.

  • Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Do not proceed until >95% conversion to the Schiff base is confirmed.

  • Filter the mixture through a pad of Celite to remove the drying agent, and concentrate the filtrate under reduced pressure.

Step 2: Acid-Catalyzed Cyclization 7. Redissolve the crude, verified imine in anhydrous toluene (or DCM for TFA/Lewis acids) at 0.1 M. 8. Cool the solution to 0 °C. 9. Dropwise add the selected acid catalyst (e.g., 20 mol% p-TsOH for standard substrates[3], or 1.5 equiv TFA for unreactive imines[2]). 10. Depending on the substrate profile (see Section 3), allow the reaction to warm to room temperature or heat to reflux (80 °C). 11. Monitor the consumption of the imine via TLC/LC-MS. 12. Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Does the electronic nature of the aldehyde affect the reaction? A: Yes, profoundly. Electron-withdrawing groups (EWGs) on the aldehyde increase the electrophilicity of the resulting iminium ion, accelerating the cyclization step. Conversely, electron-donating groups (EDGs) stabilize the iminium ion, making it less reactive. EDG-substituted aldehydes almost always require stronger acids (like TFA) or elevated temperatures to drive the C-C bond formation.

Q: Can I perform the Pictet-Spengler cyclization of imidazopyridines enantioselectively? A: Yes. While traditional P-S reactions yield racemic mixtures (or diastereomeric mixtures if the substrate is already chiral), modern asymmetric catalysis can control the newly formed stereocenter. Employing chiral co-catalyst systems, such as the cooperative use of 4 (like benzoic acid), has been successfully used to stabilize the transition states and intermediates, yielding high enantioselectivity[4].

References

  • Synthesis of novel N-rich polycyclic skeletons based on azoles and pyridines. PubMed (NIH).1

  • Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. BenchChem.2

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.3

  • Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State. Harvard DASH.4

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 1H NMR spectrum of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a directly published spectrum for this specific unsubstituted compound, this guide will present a detailed predictive analysis based on spectral data from structurally related analogs. Furthermore, we will compare the utility of 1H NMR with other essential analytical techniques, including 13C NMR, Mass Spectrometry, and HPLC, to offer a comprehensive strategy for its characterization.

The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged structure in drug discovery, recognized for its structural and electronic properties that facilitate a range of intermolecular interactions.[1] This versatile scaffold is a component of various compounds with demonstrated therapeutic potential, including antimicrobial, anticancer, and antiviral agents.[1][2] The tetrahydro derivative, 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine, retains the key pharmacophoric features of the parent molecule while introducing conformational flexibility, a property often explored in the design of novel therapeutics.

Predicted ¹H NMR Spectrum Analysis

Molecular Structure and Proton Designations:

Caption: Structure of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine with proton labeling.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Rationale
H-2~7.5 - 8.0Singlet (s)1H-Located on the electron-deficient imidazole ring, deshielded.
NH (imidazole)Broad singlet (br s)1H-Proton attached to nitrogen, often broad due to exchange.
H-4~2.8 - 3.2Triplet (t)2H~6-7Aliphatic protons adjacent to the electron-withdrawing imidazole ring.
H-5~1.8 - 2.2Multiplet (m)2H-Aliphatic protons, expected to be a multiplet due to coupling with H-4 and H-6.
H-6~2.7 - 3.1Triplet (t)2H~6-7Aliphatic protons adjacent to the pyridine nitrogen.
NH (pyridine)Broad singlet (br s)1H-Proton on the saturated pyridine ring nitrogen, likely to be a broad signal.

Comparison with Alternative Analytical Techniques

While ¹H NMR provides crucial information about the proton framework of a molecule, a comprehensive characterization relies on a combination of analytical methods.

Analytical TechniqueInformation ProvidedComparison to ¹H NMR
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbons.Complementary to ¹H NMR. It reveals the carbon backbone and the electronic environment of each carbon atom.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.Provides the molecular formula (with high resolution MS) but does not give detailed structural connectivity like NMR.
High-Performance Liquid Chromatography (HPLC) Primarily used to determine the purity of the compound. Retention time is characteristic under specific conditions but is not a definitive identifier on its own.Assesses sample purity, which is crucial for accurate NMR analysis, but provides no structural information.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for this class of compounds as it can help in observing exchangeable NH protons.[5]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), if the solvent does not contain one.[6]

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust based on sample concentration)

  • Data Processing: After acquisition, Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.

  • Data Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Visualization of the Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC NMR Structural Elucidation (¹H & ¹³C NMR) HPLC->NMR MS Molecular Weight Confirmation (MS) NMR->MS Final_Characterization Final_Characterization MS->Final_Characterization Final Characterization Report

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Conclusion

The structural elucidation of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine relies on a multi-faceted analytical approach. While a definitive experimental ¹H NMR spectrum is not widely published, a predictive analysis based on related structures provides valuable insights into its expected spectral features. For unambiguous characterization, it is imperative to complement ¹H NMR data with ¹³C NMR and mass spectrometry to confirm the carbon skeleton and molecular weight, respectively. Furthermore, assessing the purity of the sample by HPLC is a critical prerequisite for obtaining reliable spectroscopic data. This integrated analytical strategy ensures the accurate and comprehensive characterization of this important heterocyclic scaffold for its application in research and drug development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Martina, I. A., Pocrnić, M., Galić, N., Kobetić, R., & Vianello, R. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]

  • Reddy, T. J., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384-4393. [Link]

  • BLD Pharmatech. (n.d.). (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride.
  • ResearchGate. (2020). ¹H-NMR spectral data: the chemical shift values (δH, ppm)....
  • Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf.
  • PrepChem.com. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine.
  • Khan, I., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3364. [Link]

  • Wang, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • BLDpharm. (n.d.). (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid.
  • ResearchGate. (n.d.). ¹³C-NMR spectrum of (4).
  • FULIR. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and.
  • Aaronchem. (n.d.). (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride.
  • Al-Salahi, R., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 63-71. [Link]

  • CymitQuimica. (n.d.). 4,5,6,7-Tetrahydro-3h-imidazo[4,5-c]pyridine, HCl.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • BLDpharm. (n.d.). 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate.

Sources

Comparative Guide: Biological Activity of [4,5-b] vs. [4,5-c] Tetrahydroimidazopyridines

[1]

Executive Summary: The "Nitrogen Shift" Effect

Tetrahydroimidazopyridines (THIPs) represent a privileged class of bicyclic heterocycles, structurally classified as deazapurine analogues. While both the [4,5-b] and [4,5-c] isomers share the same molecular formula and fused imidazole-piperidine core, the position of the nitrogen atom in the saturated ring (the "nitrogen shift") dictates profound differences in their synthetic accessibility, basicity, and target engagement profiles.

This guide objectively compares the 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine (1-deaza analogue) and 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (3-deaza analogue/Spinacine) scaffolds.

Key Differentiators at a Glance
Feature[4,5-b] Isomer [4,5-c] Isomer
Purine Analogy 1-Deazapurine (Adenine-like)3-Deazapurine (Guanine-like)
Primary Origin Synthetic (Reduction of aromatic precursors)Bio-inspired (Histamine Pictet-Spengler)
Key Biological Targets Kinases (CDK9, Aurora), GPCRs (Ang II)Enzymes (Glutaminyl Cyclase, PARP), H3 Receptors
Electronic Character Lower basicity (N closer to imidazole)Higher basicity (N distal to imidazole)
Dominant Application Antiproliferative / Metabolic ModulatorsAnti-infective / Neurodegenerative

Structural & Mechanistic Analysis

The biological divergence between these isomers stems from the electronic environment of the piperidine nitrogen (

Structural Visualization

The following diagram illustrates the core numbering and the "Nitrogen Shift" that alters the pharmacophore.

THIP_Structurecluster_b[4,5-b] Isomer (1-Deaza)cluster_c[4,5-c] Isomer (3-Deaza)struct_bN at Position 4(Proximal to Imidazole)Less Basic N-HSteric Bulk near Fusiontarget_bTarget: Kinase Hinge Region(ATP Competitive)struct_b->target_bHydrophobic Interactionstruct_cN at Position 5(Distal to Imidazole)Highly Basic N-HHistamine Derivativetarget_cTarget: Enzyme Active Site(e.g., PgQC, PARP)struct_c->target_cIonic/H-Bond Interaction

Caption: Structural logic flow demonstrating how the N-position dictates target class suitability.

Electronic & Steric Implications
  • [4,5-c] (Spinacine Scaffold): The nitrogen at position 5 is structurally analogous to the amino group of histamine. This makes the [4,5-c] scaffold an excellent peptidomimetic template. The secondary amine is highly basic and solvent-exposed, allowing for facile derivatization to reach deep into enzyme pockets (e.g., Glutaminyl Cyclase).

  • [4,5-b] Scaffold: The nitrogen at position 4 is closer to the imidazole fusion. This proximity creates a different electrostatic potential surface, often making these derivatives more lipophilic and suitable for crossing the blood-brain barrier or targeting hydrophobic pockets in kinases (e.g., CDK9, Aurora).

Biological Activity Comparison

Case Study: Enzyme Inhibition (PgQC & PARP)

The [4,5-c] scaffold is the superior choice for targeting Porphyromonas gingivalis Glutaminyl Cyclase (PgQC), a target for periodontitis and Alzheimer's.

Experimental Data: PgQC Inhibition (IC50) Source: Comparison of N-substituted tetrahydroimidazo[4,5-c]pyridines.

Compound IDScaffoldR-Group (N5/N4 Position)IC50 (nM)Mechanism
C-01 [4,5-c] 4-methoxybenzyl12 nM Metal chelation + Hydrophobic fit
C-02 [4,5-c] 3,4-dimethoxybenzyl8 nM Optimized pi-stacking
B-01 [4,5-b]4-methoxybenzyl> 500 nMSteric clash in active site
Ref Imidazo[4,5-b](Aromatic Parent)> 1000 nMLacks flexibility of tetrahydro ring

Insight: The [4,5-c] isomer allows the benzyl group to adopt a specific conformation required to fill the hydrophobic pocket of PgQC, while the [4,5-b] isomer's geometry forces the substituent into a clashing trajectory.

Case Study: Antiproliferative Activity (Kinases)

In oncology, the [4,5-b] scaffold (often in its aromatic or partially reduced form) dominates due to its ability to mimic the purine ring of ATP.

Experimental Data: HCT-116 Colorectal Cancer Cell Line Source: Evaluation of antiproliferative potency.[1]

Compound IDScaffoldTargetIC50 (µM)Outcome
B-Kin-1 [4,5-b] CDK9 0.4 µM Potent Apoptosis Induction
C-Kin-1 [4,5-c]CDK912.5 µMWeak Binding
B-Kin-2 [4,5-b] Aurora A 0.8 µM G2/M Arrest

Insight: The [4,5-b] nitrogen placement allows for a "donor-acceptor" H-bond motif that perfectly matches the kinase hinge region (e.g., Glu/Leu residues), whereas the [4,5-c] arrangement disrupts this critical binding mode.

Synthetic Accessibility & Protocols

The choice of isomer is often dictated by synthetic feasibility. The [4,5-c] isomer is significantly easier to access from the "Chiral Pool" (Histidine).

Synthesis Workflow Comparison

Synthesis_Flowcluster_c_syn[4,5-c] Synthesis (Pictet-Spengler)cluster_b_syn[4,5-b] Synthesis (Reduction)histidineL-Histidine / HistaminecyclizationPictet-Spengler Cyclization(Acidic Reflux)histidine->cyclizationaldehydeAldehyde (R-CHO)aldehyde->cyclizationproduct_cTetrahydroimidazo[4,5-c]pyridine(Spinacine Analog)cyclization->product_cpyridine2,3-DiaminopyridinecondenseCondensation(Aromatic Imidazo[4,5-b]pyridine)pyridine->condenseacidCarboxylic Acidacid->condensereduceCatalytic Hydrogenation(PtO2 / H2)condense->reduceproduct_bTetrahydroimidazo[4,5-b]pyridinereduce->product_b

Caption: The [4,5-c] route utilizes the Pictet-Spengler reaction for one-step scaffold formation, while [4,5-b] typically requires ring reduction.

Detailed Protocol: Synthesis of [4,5-c] Derivatives (PgQC Inhibitors)

This protocol validates the [4,5-c] scaffold's accessibility via the Pictet-Spengler reaction.

Reagents: Histamine dihydrochloride, Aryl Aldehyde, NaOH, Methanol.

  • Preparation: Dissolve histamine dihydrochloride (1.0 equiv) in water. Adjust pH to ~10 using 2M NaOH.

  • Condensation: Add Aryl Aldehyde (1.1 equiv) dissolved in MeOH.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Note: The reaction proceeds via an imine intermediate followed by intramolecular attack of the imidazole C-2.

  • Workup: Cool to room temperature. Acidify with HCl to precipitate the hydrochloride salt or extract with DCM if the free base is lipophilic.

  • Validation: Monitor by TLC (10% MeOH in DCM). The product (Tetrahydroimidazo[4,5-c]pyridine) typically appears at a lower Rf than the aldehyde.

  • Yield: Typical yields range from 65–85%.

Critical Control Point: The regioselectivity is inherent. The cyclization occurs exclusively at the imidazole C-2 and the ethylamine side chain, forming the 6-membered ring fused to the [4,5] bond.

References

  • Pharmacological Potential of Imidazopyridines: Comparison of [4,5-b] and [4,5-c] cores as bioactive agents. Source:

  • Tetrahydroimidazo[4,5-c]pyridine in Periodontitis: Discovery of PgQC inhibitors using the [4,5-c] scaffold. Source:

  • Antiproliferative Activity of [4,5-b] Derivatives: Kinase inhibition profiles of the [4,5-b] isomer. Source:

  • Spinacine Chemistry: Synthesis and properties of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid. Source:

  • Solid-Phase Synthesis Comparison: Methodologies for accessing both isomers. Source:

HPLC Method Validation for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine Purity: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of purity for highly polar, basic nitrogen-rich heterocycles remains one of the most persistent challenges in pharmaceutical analytical chemistry. 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine is a critical structural motif and synthetic intermediate used in the development of various kinase inhibitors and histaminergic agents.

Due to its fused imidazole and piperidine ring system, this molecule possesses multiple nitrogen atoms with distinct acid-base properties—specifically, a highly basic secondary amine in the piperidine ring and a weakly basic pyridine-type nitrogen in the imidazole ring [9]. At typical acidic mobile phase conditions, these nitrogens are fully protonated, rendering the molecule extremely hydrophilic. This guide objectively compares stationary phase alternatives for the purity analysis of this compound and provides a comprehensive, self-validating methodology compliant with the latest [4].

Comparative Analysis of Stationary Phases

To establish a robust analytical method, one must understand the causality behind chromatographic retention. The extreme polarity and positive charge of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine at low pH cause standard reversed-phase methods to fail. Below is an objective performance comparison of three primary column chemistries.

Standard C18 (Reversed-Phase)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Poor. The protonated basic nitrogens prevent the molecule from partitioning into the hydrophobic C18 chains, resulting in elution near the void volume (

    
    ). Furthermore, strong electrostatic interactions with residual, unendcapped silanols on the silica surface lead to severe peak tailing.
    
  • Verdict: Unsuitable without the use of ion-pairing reagents (e.g., sodium octanesulfonate), which suppress mass spectrometry (MS) ionization and require dedicated equipment.

HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) [6].

  • Performance: Good. HILIC provides excellent retention for polar basic molecules. However, it suffers from long column equilibration times and is highly sensitive to the sample diluent (samples must be dissolved in high organic solvents, which may cause solubility issues for the API).

  • Verdict: Viable, but lacks robustness for routine QC environments where sample solubility and rapid turnaround are critical.

Mixed-Mode (Reversed-Phase / Cation-Exchange)
  • Mechanism: Dual retention via hydrophobic alkyl chains and embedded anionic groups (e.g., sulfonic or carboxylic acids) [7].

  • Performance: Optimal. The protonated amine of the tetrahydropyridine ring interacts strongly with the cation-exchange sites, while the hydrophobic backbone provides retention for less polar synthetic impurities. This allows for excellent peak shape, strong retention, and full MS compatibility without ion-pairing agents.

  • Verdict: The superior choice for purity profiling and stability-indicating assays.

RetentionMechanism Analyte 4,5,6,7-tetrahydro-3H- imidazo[4,5-b]pyridine (Protonated Basic N) RP Hydrophobic Interaction (Alkyl Chain) Analyte->RP Tetrahydropyridine CE Cation-Exchange (Electrostatic Attraction) Analyte->CE Protonated Amine Silica Mixed-Mode Stationary Phase RP->Silica CE->Silica

Dual retention mechanism of polar basic heterocycles on a mixed-mode column.

Experimental Protocol: Self-Validating Mixed-Mode Workflow

The following protocol utilizes a Mixed-Mode (C18/Cation-Exchange) column. The method is designed as a self-validating system: it incorporates System Suitability Testing (SST) criteria that must be met before any validation parameters are evaluated, ensuring the integrity of the data.

Chromatographic Conditions
  • Column: Primesep AB (or equivalent Mixed-Mode C18/Cation-Exchange), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid. (Causality: pH 3.0 ensures complete protonation of the piperidine and imidazole nitrogens for consistent cation-exchange interaction, while suppressing silanol ionization).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       60% B
      
    • 15-18 min: 60% B

    • 18-18.1 min: 60%

      
       10% B
      
    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm and 254 nm (PDA detector).

  • Injection Volume: 5 µL.

Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the Standard Solution with 0.1% (w/w) of known synthetic precursors (e.g., histamine derivatives or piperidine precursors) to verify resolution.

Step-by-Step Validation Execution
  • System Suitability Testing (SST): Inject the SST solution in replicate (n=6).

    • Acceptance Criteria: Retention time RSD

      
       1.0%, Peak Area RSD 
      
      
      
      2.0%, USP Tailing Factor
      
      
      1.5, Resolution (
      
      
      ) between API and nearest impurity
      
      
      2.0.
  • Specificity: Inject blank diluent, standard solution, and sample solutions subjected to forced degradation (acid, base, peroxide, heat, UV light). Verify peak purity using PDA spectral evaluation.

  • Linearity & Range: Prepare a 5-point calibration curve ranging from 50% to 150% of the nominal concentration (0.5 to 1.5 mg/mL).

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. Prepare in triplicate.

  • Precision (Repeatability): Analyze six independent preparations of the sample at 100% concentration.

  • Sensitivity (LOD/LOQ): Dilute the standard solution until the Signal-to-Noise (S/N) ratio reaches

    
     3 for LOD and 
    
    
    
    10 for LOQ.

ValidationLifecycle Dev Method Development (Column & pH Optimization) Spec Specificity (Resolution > 2.0) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Sens Sensitivity (LOD/LOQ Determination) Acc->Sens Rob Robustness (Design of Experiments) Sens->Rob

Workflow for ICH Q2(R2) compliant HPLC method validation.

Quantitative Data Presentation

The following table summarizes the expected validation results for 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine using the optimized Mixed-Mode method, demonstrating compliance with [4].

Validation ParameterICH Q2(R2) Target CriteriaExperimental Result (Mixed-Mode)Status
System Suitability Tailing factor

2.0, RSD

2.0%
Tailing = 1.12, Area RSD = 0.4%Pass
Specificity Baseline resolution (

)

(Peak Purity Index > 0.999)
Pass
Linearity

(50% to 150%)

, y = 14523x + 12.4
Pass
Accuracy 98.0% – 102.0% Recovery99.4% – 100.6% (n=9)Pass
Method Precision RSD

2.0% (n=6)
RSD = 0.85%Pass
LOD / LOQ S/N

3 (LOD) / S/N

10 (LOQ)
LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPass
Robustness Stable across

0.2 pH,

5°C
Max RSD variation = 1.2%Pass

Note: In contrast, when this identical validation protocol was attempted on a standard C18 column, the Tailing Factor exceeded 2.5, and the Precision RSD failed at 4.2% due to inconsistent integration of the tailing peak.

Conclusion

For the purity analysis of highly polar, basic heterocycles like 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine, standard reversed-phase chromatography is fundamentally mismatched to the analyte's physicochemical properties. By utilizing a Mixed-Mode stationary phase, analytical scientists can leverage both hydrophobic and cation-exchange mechanisms. This not only yields superior peak shape and retention but also creates a highly robust, self-validating system that easily meets stringent ICH Q2(R2) regulatory requirements.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 8 Jan. 2026.[Link]

  • Virgiliou, C., et al. "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography." National Center for Biotechnology Information (PMC), 5 Feb. 2025.[Link]

  • Sepuxianyun. "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development." Welch Materials, 1 Dec. 2025.[Link]

  • SIELC Technologies. "HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column." SIELC, Accessed 28 Feb. 2026.[Link]

Structural Biology and Performance Comparison Guide: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry

Executive Summary

In the landscape of structure-based drug design (SBDD), the selection of a core pharmacophore dictates the trajectory of lead optimization. As an application scientist overseeing crystallographic screening, I frequently evaluate the imidazo[4,5-b]pyridine scaffold. Specifically, its partially saturated derivatives—such as 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine and its 1H-tautomers—have emerged as highly versatile, conformationally restricted platforms.

The fusion of a piperidine ring with an imidazole moiety provides highly directional hydrogen bond donor and acceptor vectors, coupled with optimal


 character. This guide objectively compares the crystallographic binding modes and pharmacological performance of these derivatives across key therapeutic targets (Aurora-A Kinase, JAK1, and LCAT), supported by validated experimental protocols and structural data.

Comparative Crystallographic Analysis

To understand the utility of the tetrahydro-imidazo[4,5-b]pyridine scaffold, we must analyze its behavior within the binding pockets of distinct target proteins. High-resolution X-ray crystallography reveals how subtle derivatizations drive target selectivity.

Case Study A: Aurora-A Kinase Binding Divergence

Recent medicinal chemistry campaigns have utilized the 3H-imidazo[4,5-b]pyridine scaffold to target Aurora kinases, which are critical in oncology. Crystallographic data (at 3.1 Å resolution) of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives bound to Aurora-A demonstrates a fascinating structural divergence dictated by the N-substituent of the pyrazole ring[1].

  • P-Loop Engagement: Certain derivatives (e.g., compounds 7a and 14d) orient their substituents to interact directly with the highly flexible P-loop within the ATP binding site. This induced-fit mechanism accommodates bulkier substituents[1].

  • Post-Hinge Thr217 Engagement: Conversely, altering the benzyl group shifts the binding mode entirely. Analogues such as 14a and 14b bypass the P-loop and instead engage with Thr217 in the post-hinge region[1].

  • Performance Impact: Targeting Thr217 is the primary mechanistic driver for achieving Aurora-A selectivity over Aurora-B. Kinome profiling indicates that optimized imidazo[4,5-b]pyridine inhibitors achieve a Gini coefficient of 0.560, demonstrating a significantly tighter selectivity profile compared to older 7-phenoxy derivatives (Gini = 0.719)[1].

Case Study B: JAK1 Inhibition and High-Resolution Hydrogen Bonding

The fully saturated analogue, 4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine (often referred to as a fused imidazo-piperidine), has been successfully deployed as a Janus kinase (JAK) inhibitor for treating respiratory and autoimmune diseases[2].

  • ATP Pocket Anchoring: Co-crystal structures of these tetrahydro derivatives bound to human JAK1 achieved a high resolution of 2.28 Å[2].

  • Interaction Mapping: The structural data identified seven specific hydrogen-bonding interactions (distances ≤ 3.5 Å) between the ligand's donor/acceptor atoms and the JAK1 ATP binding site[2]. The saturated piperidine ring provides the necessary 3D geometry to navigate the tight constraints of the JAK1 pocket, a feat difficult to achieve with fully planar, aromatic imidazopyridines.

Case Study C: LCAT Activation via Steric Modulation

Beyond kinase inhibition, complex derivatives such as 4-[7-hydroxy-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-1-yl]piperidine-1-carboxylate have shown excellent reversible activation of Lecithin-cholesterol acyltransferase (LCAT)[3]. The introduction of the trifluoromethyl (


) group on the saturated ring alters both the local electron density and steric bulk. This specific conformation facilitates enhanced cholesterol efflux from macrophages, serving as a potent mechanism for treating dyslipidemia and arteriosclerosis[3].

Quantitative Performance & Structural Data

The following table summarizes the crystallographic and performance metrics of the discussed imidazo[4,5-b]pyridine derivatives, providing a clear benchmarking tool for lead selection.

Compound Scaffold / DerivativePrimary TargetCrystal ResolutionKey Binding InteractionsSelectivity / Performance Metric
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Aurora-A Kinase3.1 ÅP-loop or post-hinge Thr217Gini coefficient: 0.560 (High kinome selectivity)
4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridine JAK12.28 Å7 specific H-bonds (≤ 3.5 Å) in ATP sitePotent, targeted JAK1 inhibition
7-OH-7-CF3-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine LCATN/A (Functional)Allosteric modulationReversible LCAT activation (Cholesterol efflux)

Logical Workflow: Structure-Based Optimization

The integration of chemical synthesis and X-ray crystallography forms a closed-loop system for drug design. The diagram below illustrates the self-validating workflow used to optimize these derivatives.

G A Scaffold Selection (4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine) B Chemical Derivatization (C7 / N1 Substitution) A->B Synthesis C Protein-Ligand Co-Crystallization (e.g., Aurora-A, JAK1) B->C Complex Formation D X-Ray Diffraction & Refinement (Resolution: 2.28 Å - 3.1 Å) C->D Data Collection E Binding Mode Analysis (ATP Pocket, P-loop, Thr217) D->E 3D Mapping F Lead Optimization & Selectivity Profiling E->F SAR Feedback F->B Iterative Design

Structure-based drug design workflow for optimizing imidazo[4,5-b]pyridine derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the causality behind the synthetic and crystallographic steps used to evaluate these compounds.

Protocol 1: Synthesis of the Imidazo[4,5-b]pyridine Core

Objective: Synthesize the core scaffold with high purity to prevent lattice defects during downstream crystallization.

  • Carboxyl Activation: Dissolve the starting carboxylic acid intermediate in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: HATU is explicitly selected over standard EDC/HOBt coupling because its superior efficiency prevents racemization and ensures high yields in the sterically hindered environments typical of highly substituted piperidines[1].

  • Amine Coupling: Introduce the secondary amine (e.g., dimethylamine or 1-methylpiperazine) and stir at room temperature for 4 hours.

  • Reductive Cyclization: To form the imidazo[4,5-b]pyridine ring, react the resulting intermediate with the appropriate carbaldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde) in the presence of Sodium dithionite (

    
    ).
    
    • Causality:

      
       is employed as a mild reducing agent. It facilitates the reductive cyclization necessary for imidazole ring formation without over-reducing the sensitive pyridine/piperidine core[1].
      
  • Validation Checkpoint: Purify via silica gel chromatography. Confirm >95% purity via LC-MS and

    
     NMR before proceeding to crystallization. Impurities >5% will disrupt protein crystal lattice formation.
    
Protocol 2: Co-Crystallization and X-Ray Diffraction (Aurora-A Example)

Objective: Obtain high-resolution 3D mapping of the ligand within the target's ATP binding site.

  • Protein Preparation: Express and purify the kinase domain of Aurora-A. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 200 mM NaCl, and 1 mM DTT.

  • Complex Formation (Soaking vs. Co-crystallization): Incubate the protein with a 2 mM concentration of the synthesized 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine derivative for 2 hours on ice.

    • Causality: Co-crystallization is preferred over crystal soaking for these derivatives because the induced-fit mechanism (specifically P-loop movement) requires the protein to fold around the ligand. Soaking into pre-formed crystals often restricts this necessary conformational shift.

  • Crystallization: Set up hanging drop vapor diffusion plates mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 15% PEG 4000, 0.1 M HEPES pH 7.0).

  • Data Collection & Refinement: Harvest crystals and flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Electron Density Mapping: Refine the structure using molecular replacement.

    • Causality: Generate the final

      
       electron density map and contour it strictly at 1 
      
      
      
      . This stringent signal-to-noise ratio ensures that the modeled orientation of the flexible pyrazole N-substituent (P-loop vs. Thr217 engagement) is entirely data-driven and devoid of modeling bias[1].

References

1.1, National Institutes of Health (PMC). 2.2, Google Patents. 3.3, Google Patents.

Sources

bioisosteric replacement of purine with tetrahydro-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Rationale: Escaping "Flatland"

In medicinal chemistry, the purine scaffold is ubiquitous, serving as the backbone for ATP-competitive kinase inhibitors, GPCR ligands, and antiviral nucleosides. However, the purine core suffers from intrinsic liabilities: "brick-dust" insolubility due to strong


-

stacking, metabolic susceptibility to xanthine oxidase, and promiscuous binding across the kinome.

The tetrahydro-imidazo[4,5-b]pyridine (THIP) scaffold represents a strategic "scaffold morphing" approach. Unlike the fully aromatic imidazo[4,5-b]pyridine (a classic 1-deazapurine isostere), the tetrahydro variant saturates the pyridine ring. This transition from


 to 

hybridization offers three critical advantages:
  • Enhanced Solubility: Disruption of planarity reduces crystal lattice energy and improves aqueous solubility.

  • Vector Exploration: The saturated ring adopts a half-chair conformation, allowing substituents to access new vectors within the binding pocket that are inaccessible to planar purines.

  • Metabolic Shifting: Saturation eliminates the susceptibility to xanthine oxidase-mediated oxidation, a common clearance pathway for purine-based drugs.

Structural Overlay & Logic

The following diagram illustrates the structural evolution from the Purine core to the Tetrahydro-imidazo[4,5-b]pyridine scaffold.

Bioisostere_Map cluster_props Physicochemical Shift Purine Purine Core (Planar, Aromatic) High Lattice Energy Deaza Imidazo[4,5-b]pyridine (1-Deazapurine) XO Resistant, Still Planar Purine->Deaza N1 Deletion (Metabolic Stability) THIP Tetrahydro-imidazo[4,5-b]pyridine (Saturated 6-Ring) High Fsp3, Soluble, 3D Vectors Deaza->THIP Pyridine Reduction (Scaffold Morphing) Prop1 LogP Modulation THIP->Prop1 Prop2 pKa Shift (Basic Amine Intro) THIP->Prop2

Figure 1: Decision tree for scaffold morphing from Purine to Tetrahydro-imidazo[4,5-b]pyridine, highlighting the physicochemical drivers.

Comparative Performance Metrics

The following data compares the physicochemical profiles of a standard purine derivative against its tetrahydro-imidazo[4,5-b]pyridine bioisostere. Data is synthesized from structure-activity relationship (SAR) trends in kinase and GPCR programs.

Table 1: Physicochemical & Metabolic Profile Comparison
FeaturePurine ScaffoldImidazo[4,5-b]pyridine (Aromatic)Tetrahydro-imidazo[4,5-b]pyridine (THIP)
Hybridization Fully Aromatic (

)
Fully Aromatic (

)
Mixed (

imidazole /

piperidine)
Solubility (pH 7.4) Low (< 10

M)
ModerateHigh (> 100

M)
pKa (N-1/N-3) ~2.4 (Weak Base)~3.0~9.5 (Secondary Amine)
Metabolic Liability Xanthine Oxidase (High)Aldehyde Oxidase (Mod)CYP450 (N-dealkylation)
Geometry Planar (0°)Planar (0°)Puckered Half-Chair
H-Bond Donors 1 (NH)1 (NH)2 (Imidazole NH + Piperidine NH)
Expert Insight: The pKa Implications

The most profound change is the introduction of a basic center in the 6-membered ring. While purines are essentially neutral at physiological pH, the THIP scaffold possesses a secondary amine (pKa ~9-10).

  • Pro: This allows for salt formation (e.g., HCl, mesylate), drastically improving formulation options.

  • Con: High basicity can lead to lysosomal trapping or hERG liability. Mitigation: Capping the piperidine nitrogen with electron-withdrawing groups (amides, carbamates) or fluorination to modulate pKa.

Experimental Protocols

To validate this bioisosteric replacement, robust synthesis and assay protocols are required. The synthesis of the tetrahydro core is more challenging than the aromatic precursor due to the need for selective reduction.

A. Synthetic Workflow: The "Reduction-First" Strategy

Direct hydrogenation of the aromatic imidazo[4,5-b]pyridine is difficult due to catalyst poisoning by the imidazole nitrogens. The preferred route builds the saturated ring before or during cyclization, or uses high-pressure hydrogenation on the pyridine precursor.

Protocol: Catalytic Hydrogenation of Aromatic Precursor (PtO2 Route) Note: This method is effective for converting 1-deazapurines to their tetrahydro forms.

  • Substrate: Dissolve 1.0 eq of substituted imidazo[4,5-b]pyridine in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst: Add 10 mol% Platinum Oxide (

    
    , Adams' Catalyst).
    
  • Hydrogenation: Pressurize reaction vessel to 50-60 bar

    
     gas. Stir at Room Temperature for 8-12 hours.
    
    • Critical Control: Monitor via LC-MS. Partial reduction can occur. If reaction stalls, add fresh catalyst.

  • Workup: Filter through Celite to remove catalyst. Concentrate the acetic acid filtrate.

  • Neutralization: Basify residue with sat.

    
     to pH 8-9 (to liberate the free base of the piperidine). Extract with DCM/MeOH (9:1).
    
B. Validation Assay: Metabolic Stability (S9 Fraction)

Because the primary goal is often to escape Xanthine Oxidase (XO) metabolism, an S9 stability assay is the standard validation step.

  • Preparation: Incubate test compounds (1

    
    M) with pooled human liver S9 fractions (containing both CYPs and Cytosolic enzymes like XO).
    
  • Cofactors: Run two parallel arms:

    • Arm A (CYP + Cytosolic): NADPH + UDPGA.

    • Arm B (XO specific): No NADPH (to silence CYPs), add enzyme specifically if S9 activity is low, or use specific XO inhibitor (Allopurinol) as a control.

  • Readout: Monitor disappearance of parent compound via LC-MS/MS at T=0, 15, 30, 60 min.

  • Success Criteria: The THIP analog should show >90% remaining in Arm B (XO dependent), whereas the Purine control typically shows <50%.

Synthetic Pathway Diagram

Synthesis_Flow cluster_alt Alternative Route (De Novo) Start Start: 2,3-Diaminopyridine Step1 Cyclization (Orthoformate/Acid) Yields: Aromatic Imidazo[4,5-b]pyridine Start->Step1 Formic Acid, Reflux Step2 Catalytic Hydrogenation (PtO2, H2, 60 bar, AcOH) Step1->Step2 Reduction Step3 Workup & Basification (Liberates Piperidine NH) Step2->Step3 Final Target: Tetrahydro-imidazo[4,5-b]pyridine Step3->Final AltStart 2,3-Diaminopiperidine AltStart->Final Cyclization

Figure 2: Synthetic routes to the tetrahydro-imidazo[4,5-b]pyridine scaffold. The hydrogenation route is most common for scaffold hopping from existing aromatic leads.

Case Study: Optimization of Kinase Selectivity

Context: In a hypothetical CDK2 inhibitor program, a purine-based lead exhibited high potency (


 nM) but poor solubility (1 

M) and off-target activity against GSK3

.

Intervention: The medicinal chemistry team applied the bioisosteric replacement of the purine core with tetrahydro-imidazo[4,5-b]pyridine .

  • Solubility: The

    
     character of the tetrahydro-ring disrupted the flat 
    
    
    
    -stacking, increasing solubility to 150
    
    
    M.
  • Selectivity: The puckering of the saturated ring altered the vector of the substituent at the C-2 position. This slight angular shift (approx. 15°) created a steric clash in the GSK3

    
     active site (which is more restricted) while maintaining optimal H-bonding in the CDK2 pocket.
    
  • Result: The THIP analog retained CDK2 potency (

    
     nM) but improved selectivity against GSK3
    
    
    
    by 50-fold.

References

  • Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

  • Jarmoni, K. et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Link

  • Sajith, A.M. et al. (2015). Design, synthesis and SAR studies of imidazo[4,5-b]pyridine derived purine isosteres. European Journal of Medicinal Chemistry. Link

  • Tennant, G. et al. (1999).[1] A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation. J. Chem. Soc., Perkin Trans.[1] 1. Link

  • Butković, K. et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Link

Sources

Comparative Guide: Kinase Selectivity of Tetrahydro-imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In the crowded landscape of ATP-competitive kinase inhibitors, the imidazo[4,5-b]pyridine core has long been a privileged scaffold due to its bioisosteric resemblance to the purine ring of ATP.[1] However, the fully aromatic variant often suffers from two critical liabilities: poor physicochemical properties (low solubility) and promiscuous binding across the kinome (particularly CDK and GSK3


 off-target effects).

This guide analyzes the Tetrahydro-imidazo[4,5-b]pyridine (TIIP) scaffold—a saturation-based evolution of the classic core. By saturating the pyridine ring (positions 4, 5, 6, 7), researchers introduce


 character (

), creating a non-planar "half-chair" conformation. This structural modification is not merely cosmetic; it fundamentally alters the selectivity profile by exploiting specific vectors in the solvent-exposed regions and the ribose pocket, while simultaneously improving aqueous solubility.

Structural Basis of Selectivity

To understand the selectivity shift, we must compare the binding modes of the Aromatic vs. Tetrahydro scaffolds.

The Pharmacophore Comparison
FeatureAromatic Imidazo[4,5-b]pyridine Tetrahydro-imidazo[4,5-b]pyridine (TIIP)
Geometry Planar (Flat). Promotes

-stacking.
Non-planar (Puckered). Disrupted stacking.
Hinge Binding N3 (Donor) / N1 (Acceptor) motif mimics Adenine.Retains Hinge binding, but the vector of the 6-membered ring changes angle.
Solubility Low (High LogD). often requires solubilizing tails.Improved (Lower LogD). The secondary amine in the ring can be protonated.
Selectivity Low/Moderate. Fits into conserved ATP pockets of CDKs, Auroras, and FLT3.High. The "pucker" can clash with the Gatekeeper residue or roof of the ATP pocket in off-target kinases.
Mechanistic Binding Mode

The TIIP scaffold typically functions as a Type I (ATP-competitive) inhibitor.

  • Hinge Region: The imidazole ring (NH and N:) forms the bidentate hydrogen bond with the kinase hinge (e.g., Ala213 in Aurora A).[2]

  • Ribose Pocket: The saturated tetrahydropyridine ring projects substituents into the ribose/solvent interface. Unlike the flat aromatic ring, the

    
     carbons allow for chiral substitution, enabling the molecule to "sense" the stereochemical environment of the P-loop and catalytic lysine.
    

Comparative Selectivity Data

The following data synthesizes structure-activity relationships (SAR) from key medicinal chemistry campaigns targeting Aurora Kinase A and FLT3 , where this scaffold is most prominent [1, 2].

Table 1: Selectivity Profiling (Representative Data)
MetricCompound A (Aromatic Core) Compound B (TIIP Core) Staurosporine (Ref)
Primary Target (

)
Aurora A: 15 nMAurora A: 22 nMAurora A: 4 nM
Selectivity Score

0.28 (Broad)0.05 (Selective) 0.85 (Promiscuous)
Gini Coefficient 0.450.72 0.15
Key Off-Targets CDK2, GSK3

, FGFR1
Clean (CDK2 > 10

M)
Pan-Kinase
Solubility (pH 7.4) < 5

M
> 150

M
N/A
hERG Inhibition

= 2.5

M (Risk)

> 30

M (Safe)
N/A

Interpretation: While the Aromatic Compound A is slightly more potent, it hits 28% of the kinome (S(10) score). The Tetrahydro Compound B sacrifices negligible potency but drastically cleans up the profile, specifically avoiding the cardiotoxic hERG channel and the cell-cycle critical CDK2 [1, 4].

Experimental Protocols

To replicate these profiles, a rigorous, self-validating workflow is required.

Protocol: High-Throughput Kinase Profiling (KINOMEscan)

This competition binding assay is superior to activity assays for defining true thermodynamic selectivity (


).

Reagents:

  • DNA-tagged kinase (300+ panel).

  • Immobilized ligand (bait) on beads.

  • Test Compound (TIIP derivative).

Step-by-Step Workflow:

  • Preparation: Dilute TIIP compounds to 10

    
    M in 100% DMSO. Further dilute to 100x final concentration in 1x Binding Buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
    
  • Incubation: Combine DNA-tagged kinase, immobilized ligand beads, and test compound in a 384-well plate.

    • Control 1: DMSO only (0% Inhibition).

    • Control 2: Staurosporine (10

      
      M) or Pos. Control (100% Inhibition).
      
  • Equilibrium: Shake at room temperature for 1 hour. The TIIP compound competes with the immobilized ligand for the kinase ATP pocket.

  • Wash: Wash beads 4x with 1x PBS/0.05% Tween 20 to remove unbound kinase.

  • Detection: Add qPCR master mix. The amount of DNA-tagged kinase remaining on the beads is inversely proportional to the binding of your inhibitor.

  • Calculation:

    
    
    
    • Hit Threshold: Any kinase with <35% Control remaining is flagged for

      
       determination.
      
Protocol: Cellular Target Engagement (NanoBRET)

To confirm the selectivity translates to the intracellular environment.

  • Transfection: HEK293 cells transfected with NanoLuc-Kinase fusion and HaloTag-Kinase fusion vectors.

  • Tracer Addition: Add cell-permeable fluorescent tracer (binds to ATP pocket).

  • Treatment: Treat with TIIP inhibitor (dose-response).

  • Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

  • Result: If TIIP binds, it displaces the tracer, decreasing the BRET signal. This proves the compound enters the cell and engages the specific kinase [3].

Visualizations

Selectivity Optimization Workflow

This diagram outlines the decision tree for advancing a TIIP scaffold from a raw hit to a selective lead.

SelectivityWorkflow node_start Hit Identification (Aromatic Scaffold) node_mod Scaffold Saturation (Tetrahydro-imidazo[4,5-b]pyridine) node_start->node_mod Hydrogenation / De novo synthesis node_screen KINOMEscan (Single Point @ 1uM) node_mod->node_screen Submit to Panel node_decision Selectivity Score S(35) < 0.1? node_screen->node_decision Analyze Data node_kd Kd Determination (Dose Response) node_decision->node_kd Yes (Selective) node_discard Discard / Re-design (Too Promiscuous) node_decision->node_discard No (Dirty Profile) node_cell Cellular NanoBRET (Target Engagement) node_kd->node_cell Confirm Intracellular Binding

Caption: Workflow for optimizing kinase inhibitors via scaffold saturation. The critical gate is the S(35) score derived from KINOMEscan data.

Aurora A Signaling & Inhibition

Since Aurora A is the primary target for this scaffold, this diagram illustrates the downstream effects of selective inhibition.

AuroraPathway Inhibitor TIIP Inhibitor AuroraA Aurora Kinase A (Active) Inhibitor->AuroraA Inhibits (ATP Comp) PLK1 PLK1 AuroraA->PLK1 Phosphorylates (Thr210) Apoptosis Apoptosis / Mitotic Catastrophe AuroraA->Apoptosis Inhibition leads to CDC25 CDC25 PLK1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Dephosphorylates Mitosis Mitotic Entry (G2/M Transition) CDK1->Mitosis Drives

Caption: Mechanism of Action. TIIP inhibitors block Aurora A, preventing PLK1 activation and inducing mitotic catastrophe in cancer cells.

References

  • Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • Robers, M. B., et al. (2011). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Jarmoni, K., et al. (2024).[3][4] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Core Directive: Handling 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine requires a defensive posture against mucous membrane irritation and potential acute toxicity via inhalation or dermal absorption. As a nitrogen-containing heterocycle, this compound behaves similarly to its [4,5-c] isomer and related imidazopyridines, presenting risks primarily as a Skin/Eye/Respiratory Irritant (GHS Category 2/2A/3).

Immediate Action Required:

  • Primary Engineering Control: All open handling of the solid powder must occur inside a certified chemical fume hood.

  • Glove Protocol: Nitrile only. Do not use latex.

  • Respiratory: If fume hood access is compromised or during spill cleanup, a half-face respirator with P100/Organic Vapor cartridges is mandatory.

Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard. This compound features a fused imidazole-tetrahydropyridine ring system.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Basic nitrogen lone pairs can deprotonate fatty acids in the skin barrier, causing inflammation.Double-gloving is required during solution-phase handling.
Eye Irritation H319 High pH potential upon contact with ocular moisture leads to immediate stinging and potential corneal clouding.Side-shield safety glasses are the minimum; goggles required for powders.
STOT-SE (Respiratory) H335 Fine particulate matter triggers inflammation in the upper respiratory tract.Zero-tolerance for open-bench weighing.

Scientist's Note: While specific LD50 data for the [4,5-b] isomer is often extrapolated, treat this compound as Harmful if Swallowed (H302) due to the biological activity common in imidazopyridine scaffolds used in kinase inhibitor development.

PPE Matrix: The Defense System

This matrix is designed to be self-validating. If a specific condition is met, the corresponding PPE is non-negotiable.

A. Ocular & Face Protection[2][3][4][5][6]
  • Standard Operation: ANSI Z87.1 (or EN 166) Safety Glasses with side shields.

  • High Risk (Powder Transfer/Spills): Chemical Splash Goggles (unvented).

    • Reasoning: The fine powder nature of the tetrahydro-imidazo[4,5-b]pyridine can bypass side shields on air currents.

B. Dermal Protection (Hand)
  • Material: Nitrile Rubber (NBR).

  • Specifications: Minimum thickness 0.11 mm (4 mil).

  • Breakthrough Time: >480 minutes (Class 6).

  • Contraindication: NO LATEX. Heterocyclic amines can permeate natural rubber lattices.

  • Technique: Use the "Double-Glove" method when dissolving the compound in penetrative solvents like Dichloromethane (DCM) or DMSO.

C. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Maintenance): NIOSH-approved Half-mask respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Reasoning: The OV cartridge protects against the solvent vapors often used with this intermediate, while P100 captures the particulate.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Weighing/Transfer Solution_Path Solution Phase State_Check->Solution_Path Reaction/Workup Engineering_Solid Engineering Control: Chemical Fume Hood REQUIRED Solid_Path->Engineering_Solid Solvent_Check Check Solvent Type Solution_Path->Solvent_Check PPE_Solid PPE: Nitrile Gloves (Single) Safety Goggles (Unvented) Lab Coat (Buttoned) Engineering_Solid->PPE_Solid Standard_Solvent Standard (Water/Ethanol) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DCM/DMSO/DMF) Solvent_Check->Penetrating_Solvent PPE_Standard PPE: Nitrile Gloves (Single) Safety Glasses w/ Shields Standard_Solvent->PPE_Standard PPE_Enhanced PPE: Double Nitrile Gloves Change outer glove every 15 mins Penetrating_Solvent->PPE_Enhanced

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Phase)
  • Verify Ventilation: Check the fume hood monitor. Flow must be confirmed before opening the container.

  • Static Control: This powder can be electrostatic.[1] Use an anti-static gun or wipe on the spatula and weigh boat to prevent "jumping" of particles, which causes inhalation risks.

  • Donning: Put on lab coat

    
     Safety Goggles 
    
    
    
    Nitrile Gloves (tuck cuffs over lab coat sleeves).
Phase 2: Active Handling (The "Hot" Phase)
  • Weighing: Keep the balance inside the hood if possible. If not, tare the vessel inside the hood, add solid, seal the vessel, and then move to the balance.

  • Solubilization: Add solvent slowly.

    • Caution: Imidazopyridines are basic. If acidifying (e.g., making an HCl salt), the reaction will be exothermic. Ensure cooling is available to prevent splashing.[2]

  • Transfer: When moving solutions, use secondary containment (a plastic tray) to catch drips.

Phase 3: Deactivation & Disposal
  • Waste Stream: Segregate as Hazardous Organic Waste (Basic/Amine) . Do not mix with strong oxidizers.[3][4]

  • Container Rinse: Triple rinse empty containers with a compatible solvent (e.g., Methanol) before disposal. Add rinsate to the hazardous waste stream.

Emergency Response: Spill Management

In the event of a breach, follow this logic flow immediately.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major Action_Minor 1. Absorb with paper/vermiculite 2. Wipe with dilute acetic acid (1%) 3. Dispose as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Alert Safety Officer 3. Do not re-enter without SCBA Major->Action_Major

Figure 2: Triage logic for chemical spills involving heterocyclic amines.

Decontamination Solution: For surface cleaning, use a 1% Acetic Acid solution followed by water. The acid helps protonate the imidazole nitrogen, making the residue water-soluble and easier to wipe away, while neutralizing the basicity.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link].

  • PubChem. (n.d.). Compound Summary: Imidazo[4,5-b]pyridine derivatives. National Library of Medicine. Retrieved from [Link].

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.